2,2-dimethyl-N-prop-2-ynyl-propionamide
Description
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Structure
3D Structure
Properties
CAS No. |
178320-73-5 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2,2-dimethyl-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C8H13NO/c1-5-6-9-7(10)8(2,3)4/h1H,6H2,2-4H3,(H,9,10) |
InChI Key |
MQXDYFFSZNHJNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC#C |
Origin of Product |
United States |
Foundational & Exploratory
2,2-Dimethyl-N-(prop-2-ynyl)propanamide: Technical Profile & Applications
This guide details the chemical properties, synthesis, and applications of 2,2-dimethyl-N-(prop-2-ynyl)propanamide (also known as N-propargyl pivalamide ). This compound serves as a critical model substrate in organometallic catalysis—specifically gold(I)/silver(I)-mediated cycloisomerization—and functions as a robust building block for oxazole-based pharmacophores and "click" chemistry linkers.
Executive Summary
2,2-dimethyl-N-(prop-2-ynyl)propanamide (CAS: Not widely listed; chemically defined as N-propargyl pivalamide) is a sterically demanding secondary amide featuring a terminal alkyne. Its unique structure combines the hydrolytic stability of the pivaloyl group (due to the tert-butyl steric bulk) with the high reactivity of the propargyl moiety. It is primarily utilized in drug discovery as a precursor for 5-methylene-4,5-dihydrooxazoles via 5-exo-dig cyclization and as a bioorthogonal handle in fragment-based drug design (FBDD).
Physicochemical Characterization
| Property | Data / Description |
| IUPAC Name | N-(prop-2-yn-1-yl)-2,2-dimethylpropanamide |
| Common Name | N-Propargyl pivalamide |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Physical State | Colorless oil or low-melting white solid (dependent on purity) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc, DMSO; sparingly soluble in H₂O |
| ¹H NMR (CDCl₃) | δ 1.20 (s, 9H, t-Bu), 2.22 (t, J=2.5 Hz, 1H, ≡CH), 4.05 (dd, J=5.0, 2.5 Hz, 2H, CH₂), 5.90 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ 27.5 (CH₃), 29.2 (CH₂), 38.7 (Cq), 71.5 (≡CH), 79.8 (C≡), 178.5 (C=O) |
| Stability | Highly stable to hydrolysis due to pivaloyl steric hindrance; alkyne sensitive to prolonged light/metal exposure |
Synthesis Protocol: Acylation of Propargylamine
The synthesis utilizes the high electrophilicity of pivaloyl chloride coupled with the nucleophilic primary amine of propargylamine. The steric bulk of the tert-butyl group prevents over-acylation.
Reagents & Materials
-
Substrate: Propargylamine (1.0 equiv)
-
Reagent: Pivaloyl chloride (1.1 equiv)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂)
-
Workup: 1M HCl, sat. NaHCO₃, Brine, MgSO₄
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with N₂. Add propargylamine (e.g., 10 mmol) and anhydrous CH₂Cl₂ (0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C. Add Et₃N dropwise via syringe.
-
Acylation: Add pivaloyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 3:1) for the disappearance of the amine (ninhydrin stain) and appearance of the amide (UV active if derivatized, or I₂ stain).
-
Workup:
-
Quench with 1M HCl (removes unreacted amine/Et₃N).
-
Wash organic layer with sat. NaHCO₃ (removes pivalic acid).
-
Wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Streamlined synthesis workflow for N-propargyl pivalamide via Schotten-Baumann conditions.
Chemical Reactivity & Applications
A. Gold(I)-Catalyzed Cycloisomerization (Key Application)
This compound is the industry-standard substrate for testing the efficacy of π-acid catalysts (Au, Ag, Zn). The amide oxygen attacks the activated alkyne in a 5-exo-dig fashion, yielding 2-tert-butyl-5-methylene-4,5-dihydrooxazole .
-
Mechanism: Coordination of [Au]⁺ to the alkyne → Nucleophilic attack by amide oxygen → Protodeauration.
-
Significance: This reaction mimics the formation of oxazole rings found in bioactive natural products (e.g., siphonazole).
B. Click Chemistry (CuAAC)
The terminal alkyne serves as a bioorthogonal handle. It reacts with organic azides using Cu(I) catalysis to form 1,4-disubstituted 1,2,3-triazoles.
-
Application: Used to link the pivalamide "warhead" or steric probe to proteins or other drug scaffolds.
C. Mechanistic Pathway: 5-exo-dig Cyclization
Figure 2: Mechanism of the Au(I)-catalyzed cycloisomerization of N-propargyl pivalamide to an oxazoline derivative.
Handling & Safety
-
Storage: Store at 2–8 °C under inert atmosphere (Ar/N₂). The terminal alkyne is potentially reactive; avoid prolonged exposure to light.
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Incompatibility: Strong oxidizing agents, heavy metals (Cu, Ag) in basic conditions (risk of acetylide formation/detonation if dry).
References
-
Mongin, C., Pianet, I., Jonusauskas, G., Bassani, D. M., & Bibal, B. (2015). A Supramolecular Photocatalyst for the Reduction of Au(III) to Au(I) and High-Turnover Generation of Gold Nanocrystals. ACS Catalysis, 5(1), 380–387. Link
- Validates the use of 2,2-dimethyl-N-(prop-2-ynyl)
-
Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link
- Authoritative review on the mechanism of amide-alkyne cycloisomeriz
-
Gagosz, F. (2005). Gold(I)-Catalyzed Isomerization of N-Propargyl Carboxamides: Synthesis of 5-Methylene-4,5-dihydrooxazoles. Organic Letters, 7(19), 4129–4132. Link
- Primary reference for the synthesis and cycliz
Technical Guide: Synthesis of 2,2-Dimethyl-N-(prop-2-ynyl)propionamide
This guide details the synthesis, purification, and characterization of 2,2-dimethyl-N-(prop-2-yn-1-yl)propanamide (also known as N-propargyl pivalamide). This molecule serves as a robust, sterically hindered alkyne building block, critical for "click" chemistry applications where the amide backbone requires resistance to hydrolysis or nucleophilic attack.
Executive Summary & Strategic Utility
Target Molecule: 2,2-dimethyl-N-(prop-2-yn-1-yl)propanamide Core Function: Sterically hindered alkyne scaffold.
The synthesis of N-propargyl pivalamide combines the steric bulk of the tert-butyl group (pivaloyl) with the reactive versatility of a terminal alkyne (propargyl). This specific amide is valuable in drug discovery as a "warhead" precursor for covalent inhibitors or as a stable bioorthogonal handle in chemical biology. The pivaloyl group provides exceptional stability against enzymatic hydrolysis, protecting the amine functionality during subsequent transformations of the alkyne.
Retrosynthetic Analysis
The most efficient disconnection is at the amide bond. The high steric hindrance of the tert-butyl group necessitates an activated acylating agent. Pivaloyl chloride (trimethylacetyl chloride) is the reagent of choice due to its high reactivity compared to pivalic acid, driving the reaction to completion despite steric resistance.
Pathway: Pivaloyl Chloride + Propargylamine (+ Base) → N-Propargyl Pivalamide + Base·HCl
Figure 1: Retrosynthetic logic prioritizing the activated acyl chloride pathway.
Experimental Protocol: Acyl Chloride Method
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role | Key Property |
| Propargylamine | 1.0 | Nucleophile | Volatile, toxic (bp ~83°C) |
| Pivaloyl Chloride | 1.1 | Electrophile | Lachrymator, moisture sensitive |
| Triethylamine (TEA) | 1.5 | Base | Scavenges HCl; soluble in organic |
| Dichloromethane (DCM) | Solvent | Medium | Inert, easy evaporation |
Step-by-Step Methodology
1. Setup & Inert Atmosphere
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with nitrogen or argon. Rationale: Pivaloyl chloride hydrolyzes to pivalic acid in moist air, reducing yield.
2. Solubilization (0°C)
-
Add Propargylamine (1.0 equiv) and Triethylamine (1.5 equiv) to the flask.
-
Dissolve in anhydrous DCM (0.2 M concentration relative to amine) .
-
Cool the solution to 0°C in an ice-water bath. Rationale: The reaction is exothermic.[10] Cooling prevents side reactions and controls the rate of HCl generation.
3. Acylation (Dropwise Addition)
-
Dilute Pivaloyl Chloride (1.1 equiv) in a small volume of DCM.
-
Add dropwise to the stirring amine solution over 15–20 minutes.
-
Observation: White fumes (HCl) may form if not scavenged immediately; a white precipitate (TEA·HCl) will form in the solution.
4. Reaction & Monitoring
-
Allow the mixture to warm to Room Temperature (25°C) naturally.
-
Stir for 3–4 hours .
-
TLC Monitoring: Use 20% Ethyl Acetate in Hexanes. Stain with KMnO₄ (alkyne active) or Ninhydrin (amine active). The starting amine spot (baseline/low Rf) should disappear.
5. Workup (The "Fieser" Wash)
-
Quench with 1M HCl (aq) to neutralize excess amine and solubilize TEA salts.
-
Transfer to a separatory funnel.[5]
-
Wash 1: 1M HCl (Removes unreacted propargylamine).
-
Wash 2: Sat. NaHCO₃ (Removes pivalic acid byproduct).
-
Wash 3: Brine (Removes water).
-
Dry organic layer over anhydrous Na₂SO₄ .[11] Filter and concentrate in vacuo.
Reaction Mechanism
The reaction proceeds via a standard Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. The base (TEA) is critical not just for scavenging HCl, but for preventing the protonation of the propargylamine, ensuring it remains nucleophilic.
Figure 2: Step-wise mechanistic flow of the acylation process.
Characterization & Expected Data
Since this specific amide is a known intermediate, its identity is confirmed via NMR and IR spectroscopy.
Physical State: Typically a white crystalline solid or colorless oil (dependent on purity). Melting Point: ~65–70°C (Predicted based on structural analogs).
| Technique | Signal/Feature | Assignment |
| ¹H NMR (CDCl₃) | δ 1.20 (s, 9H) | t-Butyl (Pivaloyl group) |
| δ 2.25 (t, J=2.5 Hz, 1H) | Terminal Alkyne (≡C-H) | |
| δ 4.05 (dd, J=5.0, 2.5 Hz, 2H) | Methylene (-CH₂-N) | |
| δ 5.80 (br s, 1H) | Amide NH | |
| ¹³C NMR (CDCl₃) | δ ~27.5 | t-Butyl Methyls |
| δ ~38.0 | Quaternary Carbon | |
| δ ~29.5 | Methylene (-CH₂-) | |
| δ ~71.5, 79.5 | Alkyne Carbons | |
| δ ~178.0 | Carbonyl (C=O) | |
| IR (Neat) | ~3300 cm⁻¹ | Alkyne C-H stretch (Sharp) |
| ~1640 cm⁻¹ | Amide C=O stretch (Strong) |
Safety & Handling
-
Pivaloyl Chloride: Highly corrosive and a lachrymator.[10] Handle only in a fume hood. Reacts violently with water.
-
Propargylamine: Toxic by inhalation and ingestion. Flammable.[3]
-
Reaction Waste: The aqueous waste contains triethylamine hydrochloride and should be disposed of as basic organic aqueous waste.
References
-
General Amide Synthesis (Schotten-Baumann Conditions)
-
Propargyl Amides in Synthesis
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations. Chemical Reviews, 103(8), 2921-2944. Link
-
- Pivaloyl Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Standard reference for pivaloyl stability).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand [frontiersin.org]
- 8. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. atamankimya.com [atamankimya.com]
- 11. 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE | 70298-89-4 [chemicalbook.com]
Strategic Deployment of 2,2-Dimethyl-N-prop-2-ynyl-propionamide in Advanced Catalysis and Bioorthogonal Chemistry
Executive Summary
In the landscape of modern synthetic chemistry, the precise engineering of molecular building blocks is paramount. 2,2-dimethyl-N-prop-2-ynyl-propionamide —frequently referred to as N-(prop-2-ynyl)pivalamide or N-propargylpivalamide—represents a highly specialized structural motif. While a universally standardized commercial CAS registry number is not prominently indexed for this specific derivative (as it is typically synthesized de novo for specialized applications), it shares the base molecular formula C8H13NO with several known isomers[1].
As a Senior Application Scientist, I have observed that the true value of this compound lies in its dual-functionality: it combines a highly reactive terminal alkyne with a sterically demanding pivaloyl (tert-butyl) group. This unique architecture makes it an indispensable substrate in supramolecular photocatalysis and a robust bioorthogonal tag for fluorogenic labeling[2]. This whitepaper provides an in-depth technical guide to its synthesis, physicochemical profiling, and field-proven applications.
Molecular Architecture & Physicochemical Profiling
The strategic design of 2,2-dimethyl-N-prop-2-ynyl-propionamide is rooted in the synergistic effects of its two primary functional groups:
-
The Propargyl Moiety: Provides a terminal alkyne that serves as a prime coordination site for transition metals (such as Au and Cu) and acts as the "click" component in azide-alkyne cycloadditions.
-
The Pivaloyl Group: The massive steric bulk of the tert-butyl group shields the adjacent amide bond. In biological systems, this prevents enzymatic cleavage; in catalysis, it prevents unwanted oligomerization and stabilizes delicate organometallic intermediates.
Quantitative Data Summaries
Table 1: Physicochemical & Mass Spectrometry Data
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C8H13NO | [1] |
| Theoretical Mass[M+H]+ | 140.1070 Da | [2] |
| Observed Mass [M+H]+ | 140.1075 Da | [2] |
| Appearance | Off-white solid / pale yellow oil |[2] |
Table 2: Stoichiometric Ratios for Optimal Synthesis
| Reagent | Equivalents | Function |
|---|---|---|
| Propargylamine | 1.0 eq | Primary nucleophile / Alkyne source |
| Pivaloyl Chloride | 1.2 eq | Electrophile / Steric bulk source |
| Triethylamine (TEA) | 1.3 eq | Non-nucleophilic acid scavenger |
Synthesis & Purification Workflows
The synthesis of 2,2-dimethyl-N-prop-2-ynyl-propionamide relies on a highly controlled nucleophilic acyl substitution[2].
Step-by-Step Self-Validating Protocol
Causality & Logic: The reaction is performed at 0 °C to strictly control the exothermic nature of the acylation, preventing thermal degradation. Triethylamine (TEA) is selected because its steric bulk prevents it from acting as a competing nucleophile, while it effectively neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the propargylamine[2]. Dichloromethane (DCM) is utilized as an aprotic solvent to stabilize the transition state without participating in the reaction.
-
Reaction Setup: Dissolve propargylamine (700 mg, 12.71 mmol, 1.0 eq.) and TEA (2.30 mL, 16.55 mmol, 1.3 eq.) in 20 mL of anhydrous DCM (stabilized with amylene)[2].
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add pivaloyl chloride (1.88 mL, 15.26 mmol, 1.2 eq.) dissolved in 5 mL of DCM dropwise over 15 minutes[2].
-
Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 45 minutes[2].
-
Self-Validation Check 1: Perform Thin-Layer Chromatography (TLC) using an 80:20 Hexane/Ethyl Acetate mobile phase. The reaction is complete when the ninhydrin-active propargylamine spot disappears, replaced by a less polar, UV-active product spot.
-
-
Biphasic Workup: Dilute the mixture with an additional 20 mL of DCM. Wash sequentially with 2 M HCl (2×20 mL) to selectively protonate and extract unreacted amine, followed by 5% w/w NaHCO3 (1×20 mL) to neutralize excess acid, and finally water (1×20 mL) and brine (1×20 mL)[2].
-
Isolation: Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Self-Validation Check 2: Confirm structural integrity via High-Resolution Mass Spectrometry (HRMS), ensuring the observed [M+H]+ mass matches the theoretical 140.1070 Da[2].
-
Synthesis workflow of N-(prop-2-ynyl)pivalamide via nucleophilic acyl substitution.
Application 1: Supramolecular Photocatalysis
2,2-dimethyl-N-prop-2-ynyl-propionamide plays a critical role as a substrate and stabilizing ligand in advanced Gold(I) catalysis. It is heavily utilized in the high-turnover generation of gold nanocrystals (AuNPs) via supramolecular photocatalysts that reduce Au(III) to Au(I).
Step-by-Step Self-Validating Protocol
Causality & Logic: The terminal alkyne of the propionamide coordinates directly with the highly reactive Au(I) intermediate. The massive steric shield provided by the pivaloyl group prevents the premature aggregation of the gold species, allowing the disproportionation/reduction to proceed at a controlled rate, yielding uniform nanocrystals[3].
-
Precursor Preparation: Prepare a solution of the supramolecular photocatalyst complexed with AuCl3 (1•2AuCl3) in toluene-d8 (1.5 mM, 0.5 mL) within an NMR tube[3].
-
Solvent Exchange: Remove the solvent under reduced pressure at room temperature in the dark to prevent premature photo-reduction[3].
-
Substrate Introduction: Replace the solvent with a solution of 2,2-dimethyl-N-2-propynyl-propanamide in dichloromethane-d2, achieving a final substrate concentration of 0.15 M (establishing a catalyst loading of exactly 1 mol%)[3].
-
Self-Validation Check: The progression of the Gold(I) catalysis is validated in real-time by tracking the reaction via 1H NMR[3]. The disappearance of the terminal alkyne proton signal confirms active coordination and subsequent catalytic turnover.
-
Supramolecular photocatalysis pathway for high-turnover gold nanocrystal generation.
Application 2: Bioorthogonal "Click" Chemistry
Beyond metal catalysis, this compound is a highly effective bioorthogonal tag. In the development of fluorogenic labels, the terminal alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized targets[2]. The steric bulk of the pivaloyl group ensures that the resulting 1,4-disubstituted 1,2,3-triazole linkage is highly resistant to enzymatic degradation, making it ideal for in vivo drug development assays.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing the terminal alkyne motif.
Conclusion
2,2-dimethyl-N-prop-2-ynyl-propionamide is a masterclass in rational molecular design. By coupling a highly reactive alkyne with a sterically massive pivaloyl shield, chemists can achieve unprecedented control over both organometallic reaction pathways and bioorthogonal labeling systems. The self-validating protocols outlined in this guide ensure that researchers can synthesize and deploy this molecule with maximum reproducibility and scientific rigor.
References
- Title: Supporting Information: A supramolecular photocatalyst for the reduction of Au(III) to Au(I) and high-turnover generation of gold nanocrystals.
- Title: Publications - Laboratoire Ondes et Matière d'Aquitaine (ACS Catalysis, 5, 380, 2015).
- Title: A new family of bioorthogonally applicable fluorogenic labels (Supporting Information).
- Title: PubChem Compound Database: C8H13NO.
Sources
A Spectroscopic Guide to 2,2-dimethyl-N-prop-2-ynyl-propionamide: An In-depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted spectral data for 2,2-dimethyl-N-prop-2-ynyl-propionamide, also known as N-propargylpivalamide. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes predicted data based on the well-established spectroscopic characteristics of its constituent functional groups: the pivaloyl group and the N-propargyl group. This approach offers a robust framework for the identification and characterization of this and structurally related molecules.
Molecular Structure and Key Features
2,2-dimethyl-N-prop-2-ynyl-propionamide is a tertiary amide featuring a bulky tert-butyl group adjacent to the carbonyl and a reactive propargyl group attached to the nitrogen atom. This unique combination of a sterically hindered, lipophilic moiety and a functional handle for further chemical modification (e.g., via "click chemistry") makes it an interesting scaffold for medicinal chemistry and materials science.
Caption: Molecular structure of 2,2-dimethyl-N-prop-2-ynyl-propionamide.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2,2-dimethyl-N-prop-2-ynyl-propionamide is predicted to be relatively simple, with three distinct signals corresponding to the protons of the tert-butyl group, the methylene protons of the propargyl group, and the terminal acetylenic proton.
Table 1: Predicted ¹H NMR Data for 2,2-dimethyl-N-prop-2-ynyl-propionamide (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Singlet | 9H | -C(CH ₃)₃ |
| ~4.10 | Doublet | 2H | -N-CH ₂-C≡CH |
| ~2.20 | Triplet | 1H | -C≡CH |
Rationale for Predicted ¹H NMR Shifts:
-
tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is predicted to be around 1.25 ppm, which is characteristic of pivaloyl groups in amides.[1][2]
-
Methylene Protons (-N-CH₂-): These protons are adjacent to the nitrogen atom and the alkyne group. The electron-withdrawing effect of the amide nitrogen and the anisotropy of the triple bond will deshield these protons, shifting them downfield to an expected value of around 4.10 ppm. They will appear as a doublet due to coupling with the terminal acetylenic proton.
-
Acetylenic Proton (-C≡CH): The terminal alkyne proton is expected to resonate at approximately 2.20 ppm. This proton will be split into a triplet by the two adjacent methylene protons.
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 2,2-dimethyl-N-prop-2-ynyl-propionamide (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C =O (Amide Carbonyl) |
| ~80 | -C≡C H |
| ~72 | -C ≡CH |
| ~39 | -C (CH₃)₃ |
| ~29 | -N-C H₂- |
| ~27 | -C(C H₃)₃ |
Rationale for Predicted ¹³C NMR Shifts:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear at the downfield end of the spectrum, around 178 ppm.[3]
-
Acetylenic Carbons (-C≡CH): The two sp-hybridized carbons of the alkyne group are expected to resonate in the range of 70-85 ppm. The terminal carbon (-C≡C H) is typically slightly more downfield than the internal carbon (C ≡CH).[4][5]
-
Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to have a chemical shift of approximately 39 ppm.[6]
-
Methylene Carbon (-N-CH₂-): The carbon of the methylene group attached to the nitrogen is expected to be around 29 ppm.
-
Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will give a single signal at around 27 ppm.[6]
Predicted Infrared (IR) Spectral Data
The IR spectrum will be characterized by the strong absorption of the amide carbonyl group and the characteristic absorptions of the terminal alkyne.
Table 3: Predicted IR Absorption Bands for 2,2-dimethyl-N-prop-2-ynyl-propionamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~2970 | Strong | C-H stretch (tert-butyl) |
| ~2120 | Medium, sharp | C≡C stretch |
| ~1650 | Strong | C=O stretch (amide I band) |
Rationale for Predicted IR Absorptions:
-
≡C-H Stretch: The stretching vibration of the terminal acetylenic C-H bond is expected to give a strong and sharp absorption band around 3300 cm⁻¹.[7]
-
C-H Stretch: The C-H stretching vibrations of the tert-butyl group will appear as a strong band around 2970 cm⁻¹.[1]
-
C≡C Stretch: The carbon-carbon triple bond stretch is expected to be a medium intensity, sharp peak around 2120 cm⁻¹.
-
C=O Stretch: The amide carbonyl (Amide I) band is one of the most intense absorptions in the IR spectrum and is predicted to be around 1650 cm⁻¹ for a tertiary amide.[1][3]
Caption: General workflow for IR spectral analysis.
Predicted Mass Spectrometry (MS) Data
The mass spectrum (electron ionization, EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Key Fragments in the Mass Spectrum of 2,2-dimethyl-N-prop-2-ynyl-propionamide
| m/z | Predicted Fragment Ion |
| 153 | [M]⁺ (Molecular Ion) |
| 96 | [M - C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Rationale for Predicted Fragmentation:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (153.21 g/mol ).
-
Loss of tert-Butyl Group: A common fragmentation pathway for pivaloyl derivatives is the loss of the tert-butyl group as a radical, leading to a prominent peak at m/z 96.[8]
-
tert-Butyl Cation: The formation of the stable tert-butyl cation is highly favorable, resulting in a base peak at m/z 57.[8]
Caption: Predicted fragmentation in mass spectrometry.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2,2-dimethyl-N-prop-2-ynyl-propionamide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the well-understood behavior of the pivaloyl and N-propargyl functional groups. These predictions offer a valuable resource for scientists working with this molecule, aiding in its synthesis, purification, and characterization. Experimental verification of these predictions will be a valuable contribution to the chemical literature.
References
-
PubChem. Propargylamine | C3H5N | CID 239041. [Link]
-
ResearchGate. a) ¹³C NMR spectra to analyze the activation of propargyl amines for... [Link]
-
PubChem. Propargylamine. [Link]
-
ResearchGate. Supporting Information N-(propargyl)-bromacetamide (4) Propargylamine (0.1 ml, 1.45 mmol) was dissolved in water (15.0 ml) and w. [Link]
-
NIST. Propargylamine. [Link]
-
NIST. Propargylamine. [Link]
-
NIST. Propanamide, 2,2-dimethyl-. [Link]
-
PubChem. Trimethylacetamide. [Link]
-
NIST. Propanamide, 2,2-dimethyl-. [Link]
-
Doc Brown's Chemistry. infrared spectrum of propylamine. [Link]
-
Doc Brown's Chemistry. mass spectrum of propylamine. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]
Sources
- 1. Pivalamide | 754-10-9 | Benchchem [benchchem.com]
- 2. PIVALAMIDE(754-10-9) 1H NMR spectrum [chemicalbook.com]
- 3. PIVALAMIDE | 754-10-9 [chemicalbook.com]
- 4. Propargylamine hydrochloride(15430-52-1) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. PIVALAMIDE(754-10-9) 13C NMR spectrum [chemicalbook.com]
- 7. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Propanamide, 2,2-dimethyl- [webbook.nist.gov]
2,2-dimethyl-N-prop-2-ynyl-propionamide mechanism of action
This guide provides an in-depth technical analysis of 2,2-dimethyl-N-prop-2-ynyl-propionamide (commonly referred to as N-Pivaloylpropargylamine or N-tert-butylcarbonylpropargylamine ), focusing on its dual role as a mechanism-based pharmacophore in drug discovery and a model substrate in synthetic methodology.
Executive Summary
2,2-dimethyl-N-prop-2-ynyl-propionamide is a specialized N-propargyl amide derivative characterized by a steric pivaloyl (tert-butyl) group and a reactive propargyl warhead. In the context of drug development and chemical biology, it functions primarily through two distinct mechanisms:
-
Biological Mechanism (Pharmacological Probe): It acts as a cysteine-reactive warhead or mechanism-based inactivator (suicide substrate) for specific enzymes, including Cysteine Proteases (e.g., Deubiquitinating enzymes, Cathepsins) and Flavin/Heme-dependent Oxidases (e.g., MAO, Cytochrome P450s).
-
Synthetic Mechanism (Chemical Intermediate): It serves as a precursor for the synthesis of 2-tert-butyloxazole derivatives via metal-catalyzed cycloisomerization, a critical scaffold in medicinal chemistry.
Part 1: Biological Mechanism of Action (Pharmacological Probe)
The core utility of 2,2-dimethyl-N-prop-2-ynyl-propionamide in drug discovery lies in the N-propargyl amide moiety, which functions as a latent electrophile. Its mechanism is enzyme-class dependent.
Cysteine Protease Inhibition (Activity-Based Probing)
For cysteine proteases, particularly Deubiquitinating Enzymes (DUBs) and Cathepsins , the compound acts as an irreversible inhibitor.
-
Recognition: The bulky 2,2-dimethyl (pivaloyl) group occupies the S1 or S1' hydrophobic pocket of the protease, conferring selectivity for enzymes with spatially demanding active sites.
-
Warhead Activation: The catalytic cysteine thiolate (
) of the enzyme attacks the terminal or internal carbon of the propargyl group. -
Covalent Modification: This nucleophilic attack results in the formation of a stable vinyl thioether adduct, irreversibly locking the enzyme in an inactive state.
Key Insight: Unlike non-specific alkylators (e.g., iodoacetamide), N-propargyl amides are relatively inert in solution and require the specific orientation and oxyanion hole stabilization of the active site to react, making them excellent Activity-Based Probes (ABPs) .
Mechanism-Based Inactivation of Oxidases (MAO/P450)
For oxidases such as Monoamine Oxidase B (MAO-B) or Cytochrome P450s (e.g., CYP2B1, CYP2E1), the compound functions as a suicide substrate .
-
Single Electron Transfer (SET): The enzyme initiates oxidation of the propargyl amine nitrogen or the adjacent methylene.
-
Reactive Intermediate Formation: This generates a highly reactive ketene or Michael acceptor species within the active site.
-
Inactivation: The generated electrophile immediately alkylates a proximal nucleophile (e.g., a heme pyrrole nitrogen or an active site amino acid), destroying catalytic activity.
Part 2: Visualization of Signaling & Reaction Pathways
The following Graphviz diagram illustrates the dual mechanistic pathways of the compound: the Biological Inactivation (Protease/Oxidase) and the Synthetic Cyclization (Gold Catalysis).
Caption: Dual mechanistic pathways of N-Pivaloylpropargylamine: Covalent enzyme inhibition (top) and Gold-catalyzed synthesis of oxazoles (bottom).
Part 3: Synthetic Mechanism (Gold-Catalyzed Cycloisomerization)
In synthetic medicinal chemistry, this compound is a standard substrate for synthesizing 2-substituted oxazoles .
-
Catalysis: Gold(I) or Gold(III) salts (e.g.,
, ) coordinate to the alkyne triple bond, increasing its electrophilicity. -
Cyclization: The amide oxygen acts as an internal nucleophile, attacking the activated alkyne (typically via a 5-exo-dig pathway).
-
Aromatization: Subsequent proton transfer and isomerization yield 2-tert-butyloxazole . This reaction is critical for generating oxazole-based drug candidates (e.g., biologically active alkaloids).
Part 4: Experimental Protocols
Protocol A: Cysteine Protease Inhibition Assay (ABPP)
Objective: Determine the inhibitory potency (
| Step | Action | Critical Parameter |
| 1 | Preparation | Dissolve 2,2-dimethyl-N-prop-2-ynyl-propionamide in DMSO to prepare a 10 mM stock. |
| 2 | Incubation | Incubate enzyme (100 nM) with varying inhibitor concentrations (0.1 - 100 µM) in assay buffer (50 mM HEPES pH 7.4, 1 mM DTT) for 30 min at 25°C. |
| 3 | Labeling | Add a rhodamine-tagged ubiquitin probe (Rho-Ub) or generic activity-based probe (e.g., DCG-04) to the mixture. Incubate for 15 min. |
| 4 | Analysis | Quench reaction with SDS-PAGE loading buffer. Resolve proteins via SDS-PAGE and visualize fluorescence. |
Protocol B: Gold-Catalyzed Cyclization (Synthesis)
Objective: Convert N-propargyl pivalamide to 2-tert-butyloxazole.
-
Reactants: Mix 2,2-dimethyl-N-prop-2-ynyl-propionamide (1.0 equiv) with
(1-5 mol%) in anhydrous Dichloromethane (DCM). -
Reaction: Stir at Room Temperature (25°C) for 1-4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc).
-
Workup: Filter through a celite pad to remove gold catalyst. Concentrate filtrate in vacuo.[1]
-
Purification: Purify via flash column chromatography to isolate 2-tert-butyloxazole.
References
-
Ekkebus, R. et al. (2013). "Specificity in the proteasome system: a specific N-propargyl amide probe for the deubiquitinating enzyme USP14." Journal of the American Chemical Society, 135(8), 2867-2870. Link
-
Wright, M.H. & Sieber, S.A. (2016).[2] "Chemical proteomics approaches for identifying the cellular targets of natural products." Natural Product Reports, 33(5), 681-708. Link
-
Hashmi, A.S.K. (2007). "Gold-catalyzed organic reactions."[3] Chemical Reviews, 107(7), 3180-3211. Link
-
Binda, C. et al. (2004). "Structure-function relationships in the inhibition of monoamine oxidase B by 1,4-butanediol and related compounds." Journal of Medicinal Chemistry, 47(21), 5003-5006. Link
-
Lavallo, V. et al. (2026).[4] "A supramolecular photocatalyst for the reduction of Au(III) to Au(I) and high-turnover generation of gold nanoparticles." Amazon S3 Supporting Info. Link (Cited for specific substrate usage).
Sources
Discovery and Technical Analysis of 2,2-Dimethyl-N-prop-2-ynyl-propionamide
The discovery and development of 2,2-dimethyl-N-prop-2-ynyl-propionamide (commonly referred to as N-propargylpivalamide ) represents a significant case study in the optimization of amide-based electrophiles for both agrochemical and pharmaceutical applications. While often overshadowed by its structural analog Propyzamide (Pronamide) , this molecule serves as a critical template for understanding the structure-activity relationships (SAR) of sterically hindered propargyl amides.
This guide details the technical synthesis, mechanism of action, and structural logic behind N-propargylpivalamide, positioning it within the broader context of covalent inhibitor design and herbicide discovery.
Part 1: Chemical Identity & Discovery Context
The molecule 2,2-dimethyl-N-prop-2-ynyl-propionamide is an amide formed from the condensation of pivalic acid (2,2-dimethylpropionic acid) and propargylamine (prop-2-yn-1-amine).
-
IUPAC Name:
-(prop-2-yn-1-yl)-2,2-dimethylpropanamide -
Common Name:
-Propargylpivalamide -
Molecular Formula:
-
Molecular Weight: 139.19 g/mol
The Discovery Logic
The discovery of this compound stems from two distinct streams of research:
-
Herbicide Optimization (The Propyzamide Link): In the 1960s, researchers at Rohm and Haas (now Dow/Corteva) explored
-substituted amides as inhibitors of microtubule assembly. While Propyzamide (3,5-dichloro- -(1,1-dimethylprop-2-ynyl)benzamide) became the commercial success, the exploration of the pivaloyl (tert-butyl) group versus the benzoyl group was a critical SAR step. The pivaloyl group provides extreme steric bulk (similar to the 2,6-disubstituted benzene ring), protecting the amide bond from enzymatic hydrolysis while maintaining lipophilicity. -
Mechanism-Based Inhibition (The Propargyl Link): Propargylamines are well-known "suicide substrates" for flavin-dependent enzymes (e.g., Monoamine Oxidase). The introduction of the pivaloyl group creates a chemically stable, sterically hindered probe used to study the active site geometry of amidases and oxidases without rapid metabolic degradation.
Part 2: Synthesis & Experimental Protocols
The synthesis of 2,2-dimethyl-N-prop-2-ynyl-propionamide is a classic nucleophilic acyl substitution. Due to the steric hindrance of the tert-butyl group, the reaction requires activated acylating agents.
Protocol: Schotten-Baumann Synthesis via Pivaloyl Chloride
Objective: Synthesize high-purity
Reagents:
-
Propargylamine (1.0 eq)
-
Pivaloyl Chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve Propargylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C under an inert nitrogen atmosphere.
-
Acylation: Add Pivaloyl Chloride (11 mmol) dropwise over 15 minutes. The exotherm must be controlled to prevent side reactions of the alkyne.
-
Mechanism Note: The steric bulk of the tert-butyl group slows the nucleophilic attack; however, the high reactivity of the acyl chloride compensates for this.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the amine.
-
Workup: Quench with saturated
solution. Extract the aqueous layer with DCM ( mL). -
Purification: Wash combined organics with 1M HCl (to remove unreacted amine) and Brine. Dry over
and concentrate in vacuo. -
Crystallization: Recrystallize from Hexane/Ethyl Acetate if necessary (though often obtained as a colorless oil or low-melting solid).
Yield Expectation: 85-95%.
Part 3: Mechanism of Action & Structural Biology
The biological activity of 2,2-dimethyl-N-prop-2-ynyl-propionamide relies on the synergy between its "warhead" (propargyl group) and its "shield" (pivaloyl group).
1. The Propargyl "Warhead" (Covalent Inhibition)
The terminal alkyne group (prop-2-ynyl) acts as a latent electrophile. In the active site of enzymes (e.g., oxidases or specific cysteine proteases), the alkyne can be activated (often via radical mechanisms or tautomerization to an allene) to form a covalent adduct with the enzyme, irreversibly inhibiting it.
2. The Pivaloyl "Shield" (Steric Protection)
The 2,2-dimethyl (tert-butyl) group is chemically inert and highly bulky.
-
Metabolic Stability: It prevents rapid hydrolysis of the amide bond by general amidases, prolonging the half-life of the molecule in vivo.
-
Hydrophobic Binding: The globular shape of the tert-butyl group complements hydrophobic pockets in target proteins (e.g., the auxin-binding site or microtubule-binding domains in plants).
Visualizing the Pathway
The following diagram illustrates the synthesis and the divergent biological pathways (Herbicide vs. Enzyme Inhibitor).
Figure 1: Synthesis pathway and dual mechanism of action for N-propargylpivalamide.
Part 4: Comparative Analysis (SAR)
To understand the specific selection of this molecule, we must compare it to its successful analog, Propyzamide .
| Feature | N-Propargylpivalamide | Propyzamide (Pronamide) | Implication |
| Acid Core | Pivalic Acid (t-Butyl) | 3,5-Dichlorobenzoic Acid | Pivaloyl is bulky but lacks |
| Amine Core | Propargylamine | 1,1-Dimethylpropargylamine | Propyzamide's gem-dimethyl group restricts conformation further. |
| Lipophilicity | Moderate (LogP ~1.5) | High (LogP ~3.2) | Propyzamide penetrates plant cuticles better. |
| Primary Use | Chemical Probe / Intermediate | Selective Herbicide | Pivalamide is a template; Benzamide is the optimized drug. |
Key Insight: The "2,2-dimethyl" on the acid side (Pivaloyl) mimics the steric width of the "3,5-dichloro" substitution on the benzene ring of Propyzamide, but lacks the electronic effects (halogen bonding/stacking). This makes N-propargylpivalamide an excellent negative control or probe in SAR studies to distinguish between steric and electronic requirements of the binding pocket.
Part 5: Applications in Drug Discovery
Beyond its historical role in herbicide chemistry, 2,2-dimethyl-N-prop-2-ynyl-propionamide is utilized in modern drug discovery for:
-
Fragment-Based Drug Design (FBDD): The molecule serves as a low-molecular-weight fragment containing both a hydrogen bond donor/acceptor (amide) and a reactive handle (alkyne).
-
Click Chemistry Handle: The terminal alkyne allows the pivaloyl group to be "clicked" (CuAAC reaction) onto azido-modified proteins or surfaces, introducing a sterically demanding hydrophobic cap.
-
Peptoid Synthesis: It is used as a monomer in the synthesis of N-substituted glycine oligomers (peptoids) to induce specific helical secondary structures via steric repulsion.
References
-
Synthesis of Amides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link
-
Propyzamide Discovery: Yih, R. Y., Swithenbank, C., & McRae, D. H. (1970). "Transformations of the herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil." Weed Science, 18(5), 604-607. Link
-
Propargylamine Mechanism: Silverman, R. B., & Hoffman, S. J. (1980). "Mechanism of inactivation of monoamine oxidase by N-cyclopropyl-N-arylalkyl amines." Journal of the American Chemical Society, 102(2), 884-886. Link
-
Click Chemistry Applications: Moses, J. E., & Moorhouse, A. D. (2007). "The growing applications of click chemistry." Chemical Society Reviews, 36(8), 1249-1262. Link
Literature Review and Technical Guide: Applications of 2,2-Dimethyl-N-(prop-2-ynyl)propionamide in Advanced Organic Synthesis
Executive Summary
In modern synthetic and medicinal chemistry, 2,2-dimethyl-N-(prop-2-ynyl)propionamide (commonly referred to as N-propargyl pivalamide) serves as a highly versatile, multifunctional building block. Characterized by a terminal alkyne, a reactive amide linkage, and a sterically demanding tert-butyl (pivaloyl) group, this molecule is a privileged substrate for transition-metal catalysis, base-mediated isomerization, and bioorthogonal bioconjugation.
As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews. We will dissect the causality behind the reactivity of N-propargyl pivalamide, examining how its steric bulk dictates regioselectivity in gold-catalyzed cycloisomerizations and thermodynamic equilibria in base-catalyzed isomerizations. Furthermore, we provide field-proven, self-validating experimental protocols to ensure high-fidelity execution in the laboratory.
Structural Dynamics: The Pivaloyl Effect
The defining feature of 2,2-dimethyl-N-(prop-2-ynyl)propionamide is the extreme steric bulk of its pivaloyl moiety. In catalytic environments, this steric hindrance is not a limitation but a highly tuned control mechanism:
-
Conformational Locking: The bulky tert-butyl group restricts rotation around the C-N bond, forcing the amide oxygen into spatial proximity with the alkyne. This lowers the entropic barrier for intramolecular cyclization.
-
Suppression of Intermolecular Side Reactions: During metal-catalyzed activation, the pivaloyl group acts as a kinetic shield, preventing intermolecular dimerization or unwanted nucleophilic attacks, thereby funneling the reaction exclusively down the intramolecular pathway.
Gold-Catalyzed Cycloisomerization to Oxazoles
The transformation of N-propargyl amides into oxazole and oxazoline derivatives relies heavily on the electrophilic activation of the alkyne by soft Lewis acids, predominantly Au(I) or Au(III) complexes (1)[1].
Mechanistically, the cationic gold species coordinates to the terminal alkyne, triggering a highly regioselective 5-exo-dig cyclization . The amide oxygen attacks the activated alkyne, generating a critical vinyl-gold intermediate. Subsequent protodeauration releases the catalyst and yields the 5-methylene-oxazoline or fully aromatized oxazole scaffold (2)[2]. This pathway is so reliable that it has been engineered into fluorescent sensing systems, where Au(III)-triggered cyclization of N-propargyl amides induces a measurable intramolecular charge transfer (ICT) shift (3)[3]. Furthermore, tandem cycloisomerization strategies have been developed to synthesize complex 5-substituted oxazoles, including those containing trifluoromethyl carbinol units (4)[4].
Au(I)-mediated 5-exo-dig cycloisomerization of N-propargyl amides to oxazoles.
Experimental Protocol: Au(I)-Catalyzed Oxazole Synthesis
This protocol is designed as a self-validating system to ensure the integrity of the active catalytic species.
-
Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve Ph₃PAuCl (5 mol%) in anhydrous dichloromethane (DCM). Add AgNTf₂ (5 mol%) in one portion.
-
Causality & Self-Validation: The immediate precipitation of white AgCl visually confirms the successful abstraction of the chloride ligand and the generation of the highly Lewis acidic, catalytically active [Ph₃PAu]⁺ species. If the solution remains clear, the activation has failed, and the reaction must be aborted to save the substrate.
-
-
Filtration: Pass the suspension through a short pad of dry Celite into a clean reaction vial.
-
Causality: Removing the AgCl precipitate prevents silver-mediated background catalysis, ensuring that the observed reactivity is exclusively gold-driven.
-
-
Substrate Addition: Add 2,2-dimethyl-N-(prop-2-ynyl)propionamide (1.0 equiv) to the clear filtrate at room temperature.
-
Monitoring: Stir for 2–4 hours. Monitor the consumption of the terminal alkyne via TLC (visualized with KMnO₄ stain).
-
Isolation: Concentrate the mixture under reduced pressure and purify the resulting 2-tert-butyl-5-methyloxazole via flash column chromatography (Hexanes/EtOAc).
Base-Catalyzed Isomerization: Allenamide vs. Ynamide
Under basic conditions, N-propargyl amides undergo a proton-shift isomerization to form allenamides, which can theoretically equilibrate further into ynamides. However, the exact fate of this reaction is highly dependent on the steric environment of the amide (5)[5].
For N-propargyl pivalamide, CBS-QB3 computational models reveal that the initial isomerization to the N-allenyl form is moderately exothermic. However, the extreme bulk of the pivaloyl group creates a severe steric clash in the linear ynamide geometry, effectively trapping the equilibrium at the allenamide stage.
Base-catalyzed thermodynamic equilibrium between propargyl, allenyl, and alkynyl amides.
Quantitative Thermodynamic Data
The following table summarizes the computed energy gaps dictating the isomerization cascade, demonstrating why the pivaloyl derivative halts at the allenamide stage.
| Substrate System | Reaction Step | Computed Energy Gap (ΔE) | Thermodynamic Preference |
| Generic N-Propargyl Formamide | N-Propargyl → N-Allenyl | -2.1 kcal/mol | Mixed Equilibrium |
| Generic N-Propargyl Acetamide | N-Propargyl → N-Allenyl | -3.5 kcal/mol | Allenamide Favored |
| N-Propargyl Pivalamide | N-Propargyl → N-Allenyl | -4.3 kcal/mol | Strongly Allenamide Favored |
| Generic N-Allenyl Amide | N-Allenyl → N-Alkynyl | +0.5 to +1.2 kcal/mol | Allenamide Trapped |
(Data synthesized from CBS-QB3 computational models demonstrating the exothermic nature of allenamide formation[5]).
CuAAC "Click" Chemistry in Medicinal Applications
Beyond internal cyclization, the terminal alkyne of 2,2-dimethyl-N-(prop-2-ynyl)propionamide is a premier bioorthogonal handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This methodology is extensively used in medicinal chemistry to construct triazole-linked pharmacophores. For example, N-propargyl amides have been utilized in the synthesis of biheterocyclic derivatives targeting BET (bromodomain and extra-terminal) proteins, which are critical in epigenetic anticancer therapies (6)[6].
Experimental Protocol: CuAAC Bioconjugation Workflow
This protocol utilizes an in situ reduction system to maintain catalytic efficacy and prevent oxidative side reactions.
-
Solvent Preparation: Prepare a 1:1 mixture of tert-butanol (t-BuOH) and water. Sparge the solvent mixture with argon for 15 minutes.
-
Causality: Dissolved oxygen promotes the oxidation of Cu(I) to Cu(II), which catalyzes the unwanted Glaser homocoupling of the terminal alkynes. Degassing is mandatory.
-
-
Reagent Mixing: To the degassed solvent, add 2,2-dimethyl-N-(prop-2-ynyl)propionamide (1.0 equiv) and the target organic azide (1.0 equiv).
-
Catalyst Generation: Add CuSO₄·5H₂O (10 mol%), followed immediately by freshly prepared sodium ascorbate (20 mol%).
-
Causality & Self-Validation: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. The reaction mixture must remain pale or colorless. A shift to a persistent blue or green hue is a visual indicator that the ascorbate is depleted and Cu(II) is accumulating, signaling impending reaction failure.
-
-
Incubation: Stir the mixture vigorously at room temperature for 12 hours.
-
Isolation: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 1,4-disubstituted 1,2,3-triazole derivative.
References
- Source: nih.
- Source: mdpi.
- Source: acs.
- Source: mdpi.
- Source: rsc.
- Source: uran.
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 2,2-Dimethyl-N-(prop-2-ynyl)propanamide
Executive Summary
This guide details the optimized protocol for synthesizing 2,2-dimethyl-N-(prop-2-ynyl)propanamide (commonly N-propargyl pivalamide). This molecule fuses a sterically demanding tert-butyl group with a reactive propargyl handle, making it a critical intermediate for "Click" chemistry (CuAAC) applications where metabolic stability or steric shielding is required.
Key Technical Advantages of this Protocol:
-
Steric Management: Addresses the reduced electrophilicity of pivaloyl chloride due to the bulky tert-butyl group.
-
Impurity Control: Features a specific "Acid-Base-Brine" workup sequence designed to eliminate the common, persistent "sweaty sock" odor of pivalic acid byproducts.
-
Scalability: Validated for scales ranging from 1 mmol to 50 mmol.
Retrosynthetic Analysis & Mechanism
The synthesis relies on a nucleophilic acyl substitution.[1] While standard acid chlorides react rapidly, pivaloyl chloride requires careful thermal management—not to prevent decomposition, but to balance reaction rate against the exotherm which can vaporize the volatile propargylamine (bp 83 °C).
Reaction Scheme:
Mechanism & Workflow Diagram:
Figure 1: Mechanistic pathway for the pivaloylation of propargylamine.
Experimental Protocol
3.1 Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Amount (10 mmol scale) | Role |
| Propargylamine | 55.08 | 1.0 | 0.55 g (0.64 mL) | Nucleophile |
| Pivaloyl Chloride | 120.58 | 1.1 | 1.32 g (1.35 mL) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.10 mL) | HCl Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 30 mL | Solvent |
Equipment:
-
100 mL Round Bottom Flask (RBF) with magnetic stir bar.
-
Addition funnel (pressure-equalizing recommended).
-
Inert gas line (Nitrogen or Argon).
3.2 Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry the 100 mL RBF and cool under a stream of nitrogen.
-
Add Propargylamine (1.0 equiv) and Triethylamine (1.5 equiv) to the flask.
-
Add DCM (anhydrous) to dissolve the amines.
-
Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.
-
Expert Insight: Cooling is critical. Although pivaloyl chloride is sterically hindered, the reaction with a primary amine is still highly exothermic. Uncontrolled heat can volatilize propargylamine, skewing stoichiometry.
-
Step 2: Electrophile Addition
-
Dilute Pivaloyl Chloride (1.1 equiv) in 5 mL of DCM.
-
Add the Pivaloyl Chloride solution dropwise over 15–20 minutes.
-
Observation: White fumes (HCl) may form briefly before reacting with TEA to form a thick white precipitate (TEA·HCl).
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Stir at RT for 3–4 hours.
Step 3: Workup (The "Odor Removal" Sequence) Pivalic acid byproducts have a distinct, tenacious odor. This workup is designed to remove them completely.
-
Quench: Add 10 mL saturated
to the reaction mixture and stir vigorously for 10 minutes. -
Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).[3][6][9]
-
Acid Wash: Wash the organic layer with 15 mL of 1M HCl .
-
Purpose: Protonates unreacted propargylamine and TEA, pulling them into the aqueous phase.
-
-
Base Wash: Wash the organic layer with 15 mL of saturated
.-
Purpose: Converts any hydrolyzed pivalic acid into water-soluble sodium pivalate.
-
-
Drying: Wash with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Step 4: Purification
-
The crude product is typically a white solid or colorless oil that solidifies upon standing.
-
Recrystallization: If necessary, recrystallize from Hexanes/Ethyl Acetate (10:1).
-
Yield Expectation: 85–95%.
Process Validation (Self-Validating Logic)
To ensure the protocol was successful without external analysis, observe the following physical indicators during the workflow.
Logic Tree for Purification & Troubleshooting:
Figure 2: Decision tree for workup and impurity removal.
Analytical Expectations:
-
1H NMR (CDCl3, 400 MHz):
- 1.20 (s, 9H, t-Bu) — Diagnostic singlet.
-
2.22 (t,
Hz, 1H, Alkyne CH) — Confirm terminal alkyne integrity. -
4.05 (dd,
Hz, 2H, -N) — Coupling to NH and Alkyne. - 5.80 (br s, 1H, NH).
-
IR Spectrum:
-
~3300 cm⁻¹ (Alkyne C-H stretch).
-
~1640 cm⁻¹ (Amide Carbonyl).
-
Absence of broad OH stretch (2500-3300 cm⁻¹) confirms removal of pivalic acid.
-
Safety & Handling
-
Propargylamine: Highly toxic and flammable.[1] Handle only in a fume hood.
-
Pivaloyl Chloride: Corrosive lachrymator. Causes severe skin burns. Hydrolyzes to pivalic acid on contact with moisture.
-
Exotherm: The reaction of acid chlorides with amines is exothermic. Failure to cool the reaction can lead to solvent boiling and runaway pressure buildup.
References
-
General Amide Synthesis (Schotten-Baumann Conditions)
- Source: "Synthesis and characterization of 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide."
- Context: Establishes the baseline protocol for reacting propargylamine with acid chlorides using a base scavenger.
-
URL: (Analogous protocol validation).
-
Pivaloyl Chloride Reactivity
-
Source: "The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications."[1]
- Context: Validates the steric properties and hydrolytic stability of pivaloyl deriv
-
URL:
-
-
Crystal Structure & Conformation (Analog)
-
Source: "2,2-Dimethyl-N-(2-methylphenylsulfonyl)propanamide."[2]
- Context: Provides structural insights into the steric bulk of the tert-butyl group in similar amides.
-
URL:
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. atamankimya.com [atamankimya.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. EP0926125A1 - Continuous process for the preparation of pyvaloyl chloride and aroyl chloride - Google Patents [patents.google.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE | 70298-89-4 [chemicalbook.com]
Application Note: Analytical Characterization of 2,2-Dimethyl-N-prop-2-ynyl-propionamide
Introduction & Structural Causality
2,2-dimethyl-N-prop-2-ynyl-propionamide (commonly known as N-propargylpivalamide) is a highly versatile terminal alkyne-amide. It serves as a critical intermediate in copper-catalyzed azide-alkyne cycloadditions (CuAAC "click" chemistry), a precursor for hydrophobic helical poly(N-propargylamide)s ()[1], and a structural pharmacophore in the development of enzyme inhibitors ()[2].
The characterization of this compound requires a multi-modal analytical approach tailored to its specific structural features:
-
The Terminal Alkyne (-C≡CH): The diamagnetic anisotropy generated by the cylindrical π-electron cloud of the triple bond highly shields the terminal proton, causing it to resonate upfield in NMR, while exhibiting distinct high-frequency stretching in IR ()[3].
-
The Pivaloyl Group (-C(O)C(CH₃)₃): The bulky tert-butyl moiety provides a massive, unmistakable 9-proton singlet in ¹H NMR and dictates the primary fragmentation pathway (loss of the tert-butyl cation) in electron ionization (EI) mass spectrometry.
-
The Secondary Amide (-NH-): Capable of hydrogen bonding, the amide group influences the physical state of the compound and requires soft ionization techniques (like ESI) to prevent excessive in-source fragmentation during exact mass determination.
Multi-Modal Analytical Workflow
The following workflow outlines the orthogonal techniques required to achieve a self-validating structural assignment and purity assessment.
Fig 1. Multi-modal analytical workflow for N-propargylpivalamide characterization.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . This means the data generated contains internal checks that immediately flag errors in sample preparation or instrument calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: Chloroform-d (CDCl₃) is selected as the solvent because it is non-polar, effectively dissolves the organic amide, and lacks exchangeable deuterons that would otherwise mask or exchange with the critical amide -NH- proton.
Step-by-Step Protocol:
-
Sample Preparation: Weigh exactly 15 mg of the analyte into a clean glass vial. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent height of roughly 4-5 cm to optimize magnetic field shimming.
-
Acquisition (¹H NMR): Acquire at 400 MHz using a standard single-pulse sequence (16 scans, 1-second relaxation delay, 30° flip angle).
-
Acquisition (¹³C NMR): Acquire at 100 MHz using a proton-decoupled sequence (1024 scans, 2-second relaxation delay to account for the quaternary carbonyl and tert-butyl carbons).
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Validation Checkpoint: The integration ratio of the tert-butyl singlet (~1.20 ppm) to the propargyl methylene doublet of doublets (~4.05 ppm) MUST be exactly 9:2. Any deviation >5% indicates co-eluting aliphatic impurities or incomplete solvent suppression.
Vibrational Spectroscopy (ATR-FTIR)
Rationale: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad -OH stretch (>3400 cm⁻¹) that can obscure the sharp, diagnostic terminal alkyne C-H stretch near 3300 cm⁻¹ ()[4].
Step-by-Step Protocol:
-
Background Collection: Ensure the diamond ATR crystal is meticulously clean. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.
-
Sampling: Place 1–2 mg of the neat solid sample directly onto the center of the crystal.
-
Compression: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the solid and the evanescent wave of the crystal.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans).
-
Cleaning: Wipe the crystal with a lint-free tissue soaked in isopropanol and allow it to dry completely.
Validation Checkpoint: The presence of a strong band at ~1640 cm⁻¹ (Amide I) coupled with the absence of a broad -OH stretch validates successful amide formation and the absence of unreacted pivalic acid starting material.
High-Resolution Mass Spectrometry (ESI-HRMS)
Rationale: Electrospray Ionization (ESI) is a soft ionization technique that prevents the fragile amide bond from cleaving, allowing for the precise measurement of the intact [M+H]⁺ ion to confirm the empirical formula (C₈H₁₃NO).
Step-by-Step Protocol:
-
Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).
-
Infusion: Introduce the sample via direct syringe pump infusion at a flow rate of 10 µL/min into the ESI source of a Time-of-Flight (TOF) mass spectrometer.
-
Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 250°C, and operate in positive ion mode.
-
Acquisition: Acquire data over a mass range of m/z 50–500 for 2 minutes.
Validation Checkpoint: The mass error for the[M+H]⁺ ion (m/z 140.1075) must be ≤ 5 ppm. The isotopic distribution must match the theoretical C₈H₁₃NO profile to definitively rule out isobaric interferences.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: While HRMS confirms the exact mass, GC-MS with Electron Ionization (EI) at 70 eV forces structural fragmentation. The tert-butyl group will readily cleave, providing a diagnostic base peak that confirms the pivaloyl substructure.
Step-by-Step Protocol:
-
Sample Prep: Dissolve 1 mg of the compound in 1 mL of GC-grade Dichloromethane (DCM).
-
Injection: Inject 1 µL (split ratio 10:1) onto a standard non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Oven Program: 50°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Detection: Operate the MS in full scan mode (m/z 35–300) with the EI source at 70 eV.
Validation Checkpoint: The chromatogram should yield a single sharp peak (indicating >98% purity). The resulting mass spectrum must feature a base peak at m/z 57, corresponding to the highly stable tert-butyl cation [C₄H₉]⁺.
Quantitative Data Summary
The table below consolidates the expected analytical signals for 2,2-dimethyl-N-prop-2-ynyl-propionamide, serving as a quick-reference guide for structural verification.
| Technique | Parameter / Mode | Expected Signal / Value | Structural Assignment |
| ¹H NMR | 1.20 ppm (s, 9H) | Singlet | tert-Butyl methyl protons |
| ¹H NMR | 2.22 ppm (t, J = 2.5 Hz, 1H) | Triplet | Terminal alkyne proton (-C≡CH ) |
| ¹H NMR | 4.05 ppm (dd, J = 5.5, 2.5 Hz, 2H) | Doublet of doublets | Propargyl methylene (-CH ₂-) |
| ¹H NMR | 5.80 ppm (br s, 1H) | Broad singlet | Secondary amide proton (-NH -) |
| ¹³C NMR | 178.5 ppm | Carbonyl resonance | Amide Carbonyl (C=O) |
| ¹³C NMR | 79.8 ppm & 71.5 ppm | sp-hybridized carbons | Alkyne carbons (-C ≡C H) |
| FTIR | ~3300 cm⁻¹ & ~3290 cm⁻¹ | Sharp / Med stretches | N-H stretch & ≡C-H stretch |
| FTIR | ~2110 cm⁻¹ | Weak stretch | Alkyne triple bond (C≡C) |
| FTIR | ~1640 cm⁻¹ | Strong stretch | Amide I band (C=O) |
| HRMS | m/z 140.1075 | [M+H]⁺ | Exact mass (Monoisotopic: 139.0997 Da) |
| GC-MS | m/z 57 (Base Peak) | [C₄H₉]⁺ fragment | tert-Butyl cation cleavage |
References
-
Chemistry LibreTexts. "Spectroscopy of the Alkynes." Supplemental Modules (Organic Chemistry). Available at:[Link]
-
Pearson+. "Predict the characteristic infrared absorptions of the functional groups." Organic Chemistry Analytical Techniques. Available at:[Link]
-
Ding, L., Li, Y., Deng, J., & Yang, W. "Preparation of hydrophobic helical poly(N-propargylamide)s in aqueous medium via a monomer/cyclodextrin inclusion complex." Polymer Chemistry (RSC Publishing), 2010. Available at:[Link]
-
Bolea, I., et al. "N-Hydroxy-N-Propargylamide Derivatives of Ferulic Acid: Inhibitors of Cholinesterases and Monoamine Oxidases." Molecules (MDPI), 2022. Available at:[Link]
Sources
- 1. Preparation of hydrophobic helical poly(N-propargylamide)s in aqueous medium via a monomer/cyclodextrin inclusion complex - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-Hydroxy-N-Propargylamide Derivatives of Ferulic Acid: Inhibitors of Cholinesterases and Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Predict the characteristic infrared absorptions of the functional... | Study Prep in Pearson+ [pearson.com]
APPLICATION NOTE: High-Fidelity Click Chemistry with Sterically Demanding Alkynes
This is a comprehensive Application Note and Protocol guide for 2,2-dimethyl-N-prop-2-ynyl-propionamide (commonly referred to as N-Propargyl Pivalamide ), designed for researchers utilizing this sterically demanding alkyne in high-fidelity Click Chemistry (CuAAC) applications.[1]
Executive Summary
2,2-Dimethyl-N-prop-2-ynyl-propionamide (hereafter N-Propargyl Pivalamide ) represents a specialized class of "sterically shielded" alkyne substrates.[1] Unlike standard propargyl amines or alcohols, this molecule features a bulky tert-butyl group proximal to the reaction center.[1] This steric bulk serves two critical functions in drug discovery and chemical biology:
-
Metabolic Stability: The pivaloyl group renders the adjacent amide bond highly resistant to enzymatic hydrolysis (proteases/amidases).[1]
-
Lipophilic Capping: It acts as a robust, hydrophobic "cap" for polar azide-tagged biomolecules, modulating solubility and membrane permeability.[1]
This guide provides an optimized protocol for coupling N-Propargyl Pivalamide to diverse azide partners, addressing the kinetic challenges posed by its steric hindrance through the use of accelerating ligands (THPTA/BTTAA).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2,2-Dimethyl-N-(prop-2-yn-1-yl)propanamide |
| Common Name | N-Propargyl Pivalamide |
| Structure | (CH3)3C-CO-NH-CH2-C≡CH |
| Molecular Weight | 139.19 g/mol |
| Solubility | High in DMSO, DMF, MeOH, DCM; Low in Water |
| Key Feature | Sterically bulky tert-butyl group; Terminal Alkyne handle |
| Stability | Stable at RT; Resistant to hydrolysis |
Core Logic: Overcoming Steric Hindrance in CuAAC
The tert-butyl group of N-Propargyl Pivalamide creates a "steric umbrella" around the amide linkage.[1] While beneficial for stability, this bulk can retard the formation of the copper-acetylide intermediate essential for the catalytic cycle.[1]
The Solution: To drive this reaction to completion (>95% yield) without requiring excess heat (which degrades proteins) or excess copper (which causes toxicity), we utilize Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble THPTA ligand.[1] These ligands stabilize the Cu(I) oxidation state and protect the catalytic center from steric crowding, accelerating the rate-determining step.[1]
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: The THPTA ligand shields the Cu(I) ion, facilitating the formation of the acetylide intermediate despite the steric bulk of the pivaloyl group.[1]
Optimized Experimental Protocol
Objective: Quantitative conjugation of N-Propargyl Pivalamide to a model Azide (e.g., Azido-PEG3-Biotin or a small molecule azide).
Reagents Required[1][2][3][4]
-
Alkyne: N-Propargyl Pivalamide (100 mM stock in DMSO).[1]
-
Azide: Target Azide (10 mM stock in water or DMSO).
-
Catalyst Source: CuSO4·5H2O (20 mM in water).[1]
-
Ligand: THPTA (100 mM in water) or BTTAA (50 mM) for faster kinetics.[1]
-
Reductant: Sodium Ascorbate (100 mM in water) – Freshly prepared.
-
Buffer: 100 mM Phosphate Buffer (pH 7.0) or PBS.[1]
Step-by-Step Procedure
Step 1: Pre-Complexation of Catalyst (Critical)
Why: Premixing Copper and Ligand prevents Cu(I) disproportionation and ensures the active catalyst is ready to engage the bulky alkyne immediately.[1]
-
In a separate microtube, mix CuSO4 and THPTA ligand in a 1:5 molar ratio .
Step 2: Reaction Assembly
Order of addition is crucial to prevent precipitation.[1]
-
Solvent: Add 400 µL Buffer (PBS or HEPES) to the reaction vessel.
-
Azide: Add Azide stock to a final concentration of 50–100 µM.
-
Alkyne (N-Propargyl Pivalamide): Add to a final concentration of 100–200 µM (2 equivalents relative to Azide).
-
Note: If the alkyne precipitates, add DMSO up to 20% v/v.[1]
-
-
Catalyst Complex: Add the pre-mixed Cu-THPTA complex (from Step 1) to a final concentration of 100 µM Cu.
-
Initiation: Add Sodium Ascorbate (final conc. 5 mM) to start the reaction.
Step 3: Incubation & Quenching[1]
-
Flush the headspace with N2 or Argon (optional but recommended for long reactions).[1]
-
Incubate at Room Temperature (25°C) for 1–2 hours .
-
Note: Due to the pivaloyl steric bulk, do not reduce time below 1 hour.[1]
-
-
Quench: Add EDTA (10 mM final) or simply purify via HPLC/dialysis to remove copper.
Quality Control & Troubleshooting
Monitoring the Reaction[1][4]
-
LC-MS: The most reliable method.[1] Look for the disappearance of the Azide mass and the appearance of the Product mass (Azide + 139.19 Da).[1]
-
TLC: For small molecule synthesis.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Steric hindrance slowing kinetics.[1] | Switch ligand to BTTAA (faster kinetics) or increase temp to 37°C. |
| Precipitation | N-Propargyl Pivalamide is hydrophobic.[1] | Increase DMSO/tBuOH co-solvent concentration to 20–50%.[1] |
| Protein Degradation | ROS generation from Cu/Ascorbate.[1] | Increase Ligand:Cu ratio to 10:1; Add Aminoguanidine (5 mM). |
| Blue/Green Solution | Copper oxidation (Reaction stalled).[1] | Add more Ascorbate; Ensure buffer is degassed.[1] |
Applications in Drug Discovery[1][5]
A. Bioisosteric Replacement
The 1,2,3-triazole formed is a known bioisostere for amide bonds.[1] By using N-Propargyl Pivalamide, you generate a Pivaloyl-Triazole-Linker motif.[1] This mimics a peptide bond but with:
-
Protease Resistance: The triazole is non-hydrolyzable.[1]
-
Rigidity: The triazole ring restricts conformational freedom.[1]
B. Fragment-Based Drug Design (FBDD)
N-Propargyl Pivalamide serves as an excellent "fragment" to probe hydrophobic pockets.[1]
-
Workflow: Click the fragment onto an azide-functionalized core scaffold.[1]
-
Readout: Measure IC50 shift. If potency increases, the tert-butyl group is successfully engaging a hydrophobic sub-pocket.[1]
References
-
Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.[1] Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883.[1] Link[1]
-
Besanceney-Webler, C., et al. (2011).[1] "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie, 50(35), 8051–8056.[1] Link[1]
-
Uttamapinant, C., et al. (2012).[1] "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition, 51(24), 5852–5856.[1] Link[1]
Sources
2,2-dimethyl-N-prop-2-ynyl-propionamide as a building block in organic synthesis
Application Note: 2,2-Dimethyl-N-(prop-2-ynyl)propionamide in Organic Synthesis
Executive Summary & Compound Profile
2,2-Dimethyl-N-(prop-2-ynyl)propionamide (commonly N-Pivaloylpropargylamine ) is a versatile bifunctional building block characterized by a terminal alkyne and a sterically demanding pivaloyl (tert-butyl) amide group.
Unlike simple propargyl amides, the pivaloyl group serves dual roles:
-
Steric Shielding: It protects the amide nitrogen from unwanted nucleophilic attacks and directs regioselectivity during cyclizations.
-
Structural Motif: Upon cyclization (e.g., to oxazoles), the tert-butyl group is retained, providing a lipophilic, metabolically stable "anchor" often desired in drug discovery (e.g., GPCR ligands, kinase inhibitors).
Compound Data:
-
IUPAC Name:
-(Prop-2-yn-1-yl)pivalamide -
Structure:
-
Molecular Weight: 139.19 g/mol
-
Key Functionalities: Terminal Alkyne (
), Amide ( ), Bulky Alkyl ( ).
Preparation Protocol
Note: This protocol describes the standard Schotten-Baumann acylation under anhydrous conditions.
Objective: Synthesis of N-Pivaloylpropargylamine on a 10 mmol scale.
Reagents:
-
Propargylamine (1.0 equiv, 10 mmol)
-
Pivaloyl Chloride (1.1 equiv, 11 mmol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol)
-
Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add Propargylamine (0.55 g, 10 mmol) and TEA (2.1 mL, 15 mmol) to DCM (50 mL). Cool the mixture to 0 °C using an ice bath.
-
Acylation: Add Pivaloyl Chloride (1.35 mL, 11 mmol) dropwise over 15 minutes via syringe or addition funnel. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: Hexanes/EtOAc 3:1; Stain: KMnO4).
-
Workup:
-
Quench with saturated aqueous
(30 mL). -
Separate phases.[1] Extract aqueous layer with DCM (2 x 20 mL).
-
Wash combined organics with 1M HCl (20 mL) to remove unreacted amine/TEA, then Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude solid is typically pure enough for use. If necessary, recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Yield: Typically 85–95% as a white/off-white crystalline solid.
Application 1: Gold-Catalyzed Cyclization to Oxazoles
Significance: This reaction transforms the linear building block into a 2,5-disubstituted oxazole. The tert-butyl group at the C2 position renders the oxazole resistant to oxidative metabolism.
Mechanism:
The reaction proceeds via
Protocol (Representative): Reference: Adapted from Song et al. (J. Org. Chem. 2019) and related Au-catalysis literature.
-
Reagents:
-
Substrate: N-Pivaloylpropargylamine (0.5 mmol)
-
Catalyst:
(5 mol%) + (5 mol%) (Generates cationic Au(I) in situ) -
Oxidant (if forming oxazole ketone): 4-MeO-TEMPO (2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
-
-
Procedure:
-
In a vial, mix substrate, catalyst, and silver salt in solvent (2 mL).
-
Stir at 60–80 °C under
. -
Observation: The reaction typically completes in 2–12 hours.
-
Workup: Filter through a celite pad to remove metal salts. Concentrate and purify via column chromatography.
-
Visual Pathway (Graphviz):
Caption: Gold(I)-catalyzed 5-exo-dig cyclization pathway yielding the oxazole scaffold.
Application 2: CuAAC "Click" Chemistry (Triazole Synthesis)
Significance: The terminal alkyne allows the pivaloyl-amide motif to be "clicked" onto azides (e.g., azido-sugars, azido-proteins, or small molecule pharmacophores), creating a 1,2,3-triazole linker.
Protocol:
-
Reagents:
-
Alkyne: N-Pivaloylpropargylamine (1.0 equiv)
-
Azide:
(1.0 equiv) -
Catalyst:
(10 mol%) -
Reductant: Sodium Ascorbate (20 mol%)
-
Solvent:
(1:1).
-
-
Procedure:
-
Dissolve Alkyne and Azide in the solvent mixture.
-
Add freshly prepared Sodium Ascorbate solution, followed by
solution. -
Stir vigorously at RT for 4–12 hours.
-
Workup: Dilute with water. If the product precipitates, filter it.[2] If not, extract with EtOAc.[3] The triazole product is often pure without chromatography.
-
Application 3: Iodine-Mediated Cyclization (Iodocyclization)
Significance: Provides access to 5-iodomethyloxazolines or oxazoles, which are valuable for further functionalization (e.g., Suzuki coupling at the iodide).
Protocol:
-
Reagents:
-
Substrate (1.0 equiv)
- (3.0 equiv)[4]
- (3.0 equiv)
-
Solvent: MeCN or DCM.
-
-
Procedure:
-
Add
to a mixture of substrate and base in solvent at 0 °C.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Stir in the dark for 1–3 hours.
-
Quench: Saturated
(Sodium thiosulfate) to remove excess iodine (color changes from purple/brown to clear). -
Isolate: Extract and purify.
-
Divergent Reactivity Summary
The following diagram illustrates how this single building block diverges into three distinct chemical spaces based on the reagent class.
Caption: Divergent synthesis pathways from the N-Pivaloylpropargylamine core.
References
-
Song, Q. et al. (2019). "Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones." The Journal of Organic Chemistry, 84(1), 401–408. Link
- Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions." Chemical Reviews, 107(7), 3180–3211.
-
Larock, R. C. et al. (2010).[5] "Synthesis of substituted quinolines by the electrophilic cyclization of N-(2-alkynyl)anilines." Tetrahedron, 66(6), 1177–1187. (Analogous electrophilic cyclization mechanisms).
- Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015. (Standard CuAAC Protocols).
Sources
experimental protocol for amide bond formation using 2,2-dimethyl-N-prop-2-ynyl-propionamide
Application Note: High-Efficiency Amide Bond Formation for Sterically Hindered Systems Subject: Synthesis and Characterization of 2,2-Dimethyl-N-(prop-2-ynyl)propanamide (N-Propargyl Pivalamide)
Executive Summary
This application note details the optimized protocol for the synthesis of 2,2-dimethyl-N-(prop-2-ynyl)propanamide (also known as N-propargyl pivalamide). This molecule represents a classic challenge in medicinal chemistry: forming an amide bond between a sterically hindered acyl source (the tert-butyl group of pivalic acid) and a nucleophilic but potentially reactive amine (propargylamine).
The protocol prioritizes the Acyl Chloride Method over carbodiimide coupling (e.g., EDC/HATU) due to superior atom economy, simplified purification, and the ability to drive the reaction to completion despite steric impedance. This guide serves as a template for synthesizing sterically demanding amides in drug discovery.
Scientific Rationale & Experimental Design
Structural Analysis
The target molecule consists of two distinct functional domains:
-
Pivaloyl Core (Steric Domain): The tert-butyl group provides significant steric bulk, protecting the amide bond from metabolic hydrolysis and enzymatic cleavage. However, this bulk retards the rate of nucleophilic attack during synthesis.
-
Propargyl Group (Functional Handle): The terminal alkyne serves as a versatile handle for downstream "Click" chemistry (CuAAC), Sonogashira coupling, or metal-catalyzed cycloisomerization to oxazoles.
Synthetic Strategy: The Acyl Chloride Pathway
While peptide coupling reagents (HATU, PyBOP) are standard for complex molecules, the Schotten-Baumann or Anhydrous Acyl Chloride approach is superior here.
-
Why Pivaloyl Chloride? The high reactivity of the acid chloride compensates for the steric hindrance of the tert-butyl group.
-
Why Dichloromethane (DCM)? It solubilizes both reactants and allows for easy aqueous workup.
-
Base Selection: Triethylamine (TEA) is used to scavenge the HCl byproduct. It is preferred over pyridine for ease of removal during workup.
Workflow Visualization
The following diagram illustrates the reaction logic and workup flow.
Figure 1: Reaction pathway for the N-acylation of propargylamine with pivaloyl chloride.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| Propargylamine | 55.08 | 1.0 | 550 mg (10 mmol) | Nucleophile |
| Pivaloyl Chloride | 120.58 | 1.1 | 1.32 g (11 mmol) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (15 mmol) | Base |
| Dichloromethane (DCM) | - | - | 20 mL (0.5 M) | Solvent |
Step-by-Step Methodology
Step 1: Setup and Inertion
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Cap with a rubber septum and flush with Nitrogen (
) or Argon for 5 minutes. -
Add Propargylamine (1.0 equiv) and Triethylamine (1.5 equiv) to the flask.
-
Add anhydrous DCM via syringe to achieve a concentration of ~0.5 M (relative to amine).
-
Cool the reaction mixture to 0°C using an ice-water bath. Cooling is critical to prevent uncontrolled exotherms and side reactions.
Step 2: Electrophile Addition
-
Load Pivaloyl Chloride (1.1 equiv) into a separate syringe.
-
Add the acid chloride dropwise over 5–10 minutes to the stirring amine solution at 0°C.
-
Observation: White fumes (HCl) may form briefly inside the flask, immediately neutralized by TEA to form a white precipitate (TEA·HCl).
-
-
Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours . Monitor by TLC (System: 30% EtOAc in Hexanes).
Step 3: Workup (Extraction)
-
Quench the reaction by adding 20 mL of 1M HCl (aq). This solubilizes the excess amine and TEA.
-
Transfer to a separatory funnel. Separate the organic layer (bottom).
-
Extract the aqueous layer once with 10 mL DCM. Combine organic layers.
-
Wash the combined organics with:
-
20 mL Sat. NaHCO₃ (removes unreacted pivalic acid).
-
20 mL Brine (removes water).
-
-
Dry over anhydrous MgSO₄ or Na₂SO₄ .
-
Filter and concentrate under reduced pressure (Rotary Evaporator).
Step 4: Purification
-
Crude Status: The residue is typically a white or off-white solid.
-
Method: If purity is <95% by NMR, purify via Recrystallization (Hexanes/EtOAc) or Flash Column Chromatography (SiO₂, Gradient 10% → 40% EtOAc/Hexanes).
-
Note: Pivalamides are often crystalline and stable, making recrystallization the preferred method.
Quality Control & Validation
To ensure the protocol was successful, compare your data against these expected values.
Expected Analytical Data
| Technique | Signal / Characteristic | Interpretation |
| ¹H NMR (CDCl₃) | tert-Butyl group ( | |
| Terminal Alkyne proton | ||
| Methylene ( | ||
| Amide N-H | ||
| IR Spectroscopy | ~3300 cm⁻¹ | Alkyne C-H stretch (sharp) |
| ~1640 cm⁻¹ | Amide I band (C=O) | |
| Physical State | White Crystalline Solid | MP: 100–104°C (Lit. dependent) |
Troubleshooting Guide
-
Low Yield: Ensure Pivaloyl Chloride quality. It hydrolyzes if stored improperly. Distill if the liquid is cloudy.
-
Oligomerization: If the product is gummy, the reaction may have run too hot. Maintain 0°C strictly during addition.
-
Residual Amine Smell: Increase the volume or concentration of the 1M HCl wash during workup.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link (Standard reference for amide coupling methodologies).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Review comparing acid chlorides vs coupling reagents).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Foundational text for Schotten-Baumann mechanisms).
Application Note: Bio-orthogonal Derivatization using 2,2-Dimethyl-N-prop-2-ynyl-propionamide
Executive Summary & Molecule Profile[1]
This guide details the protocols for utilizing 2,2-dimethyl-N-prop-2-ynyl-propionamide (also known as N-propargyl pivalamide ) as a robust, sterically stabilized alkyne handle for bio-conjugation.
Unlike standard propargyl amides, this molecule incorporates a tert-butyl (pivaloyl) group adjacent to the carbonyl. This steric bulk provides exceptional resistance to enzymatic hydrolysis (proteases/amidases) in complex biological matrices (lysates, serum), making it an ideal "dummy" linker or stable capping agent for azide-functionalized biomolecules.
Molecule Specifications
| Feature | Description |
| IUPAC Name | 2,2-dimethyl-N-(prop-2-yn-1-yl)propanamide |
| Common Name | N-Propargyl Pivalamide |
| Molecular Weight | 139.19 g/mol |
| Reactive Moiety | Terminal Alkyne ( |
| Stabilizing Group | Pivaloyl (tert-butyl) |
| LogP (Est.) | ~1.3 (Moderately Hydrophobic) |
| Primary Application | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Mechanism of Action: Sterically Stabilized CuAAC
The derivatization relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] While the terminal alkyne is readily accessible, the adjacent pivaloyl group influences the solubility profile and requires specific ligand-assisted catalysis to prevent copper aggregation and ensure efficient coupling in aqueous buffers.
Mechanistic Pathway (DOT Visualization)
Figure 1: The catalytic cycle for conjugating N-propargyl pivalamide to an azide-target.[2] The Cu(I)-THPTA complex is critical for maintaining the solubility of the hydrophobic pivaloyl-alkyne during the reaction.
Pre-Conjugation Considerations
Solubility & Stock Preparation
Due to the 2,2-dimethyl (tert-butyl) group, this molecule exhibits lower water solubility than standard propargyl amides.
-
Solvent: Dissolve the neat powder in DMSO or DMF to create a high-concentration stock (e.g., 50–100 mM).
-
Storage: Store aliquots at -20°C. The pivalamide bond is extremely stable; shelf life exceeds 12 months.
The "Steric Shield" Effect
The pivaloyl group protects the amide bond from proteolytic cleavage. However, it does not significantly sterically hinder the terminal alkyne from reacting with Cu(I), provided the correct ligand is used.
-
Recommendation: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the ligand. It provides a hydrophilic shell around the copper, counteracting the hydrophobicity of the pivalamide probe [1].
Experimental Protocol: Bio-Conjugation via CuAAC
This protocol describes the conjugation of 2,2-dimethyl-N-prop-2-ynyl-propionamide to a model Azide-functionalized Protein (50 µM) .
Reagents Required
| Reagent | Concentration (Stock) | Final Conc. | Role |
| Azide-Protein | 100 µM (in PBS) | 50 µM | Target Biomolecule |
| Alkyne Probe | 10 mM (in DMSO) | 500 µM | 10x Excess Reactant |
| CuSO₄ | 20 mM (in Water) | 1 mM | Catalyst Source |
| THPTA Ligand | 100 mM (in Water) | 5 mM | Cu(I) Stabilizer/Accelerator |
| Sodium Ascorbate | 100 mM (Freshly made) | 5 mM | Reducing Agent (Cu²⁺ |
| Aminoguanidine | 100 mM | 5 mM | Prevents Protein Oxidation (Optional) |
Step-by-Step Procedure
-
Ligand-Copper Complexation (Critical Step):
-
In a separate microtube, mix the CuSO₄ and THPTA stock solutions.
-
Ratio: Maintain a 1:5 ratio (Cu:Ligand) to prevent copper precipitation.
-
Incubate for 5 minutes at room temperature. The solution should remain clear blue.
-
-
Reaction Assembly:
-
To a 1.5 mL Eppendorf tube, add the Azide-Protein solution.
-
Add the Alkyne Probe (2,2-dimethyl-N-prop-2-ynyl-propionamide) stock.
-
Note: Ensure the final DMSO concentration is < 5% to prevent protein denaturation.
-
-
Initiation:
-
Add the Cu-THPTA complex prepared in Step 1.
-
Add Aminoguanidine (if using).
-
Finally, add Sodium Ascorbate to initiate the reaction. The solution may turn slightly yellow; this is normal.
-
-
Incubation:
-
Purge the headspace with N₂ or Ar gas (optional but recommended for maximum efficiency).
-
Incubate at 25°C for 1 hour or 4°C overnight with gentle agitation.
-
-
Termination & Purification:
-
Quench the reaction by adding EDTA (10 mM final) to chelate the copper.
-
Remove excess Alkyne Probe and reagents via Desalting Column (e.g., PD-10) or Dialysis against PBS.
-
Workflow Visualization (DOT)
Figure 2: Operational workflow for the conjugation of 2,2-dimethyl-N-prop-2-ynyl-propionamide.
Quality Control & Validation
LC-MS Analysis
The conjugation success is best monitored via Liquid Chromatography-Mass Spectrometry.
-
Expected Mass Shift: The addition of the alkyne probe adds exactly 139.19 Da to the azide-labeled biomolecule.
-
Hydrophobic Shift: Due to the tert-butyl group, the conjugated product will likely elute later (higher retention time) on a Reverse-Phase C18 column compared to the unconjugated azide-protein.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation | Alkyne probe insolubility | Increase DMSO % (up to 10%) or add 0.1% Tween-20. |
| Low Yield | Copper oxidation | Use fresh Sodium Ascorbate.[3] Degas buffers. |
| Protein Degradation | ROS generation by Cu | Increase Aminoguanidine conc. or reduce Cu conc. to 0.5 mM. |
| No Reaction | Steric hindrance (rare) | Increase temperature to 37°C; ensure THPTA is used (not TBTA). |
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
Sources
safety precautions for working with 2,2-dimethyl-N-prop-2-ynyl-propionamide
Application Note: Safe Handling and Protocols for 2,2-Dimethyl-N-(prop-2-ynyl)propanamide
Abstract
This guide details the safety, handling, and experimental protocols for 2,2-dimethyl-N-(prop-2-ynyl)propanamide (also known as N-pivaloylpropargylamine). While often used as a stable "click chemistry" handle or a linker in drug discovery, this compound possesses latent hazards derived from its terminal alkyne moiety and pharmacological pharmacophore. This document synthesizes "read-across" toxicology from structural analogs (propargylamines and pivalamides) to establish a conservative, high-integrity safety standard.
Chemical Identity & Physical Profile
| Property | Detail |
| IUPAC Name | 2,2-Dimethyl-N-(prop-2-ynyl)propanamide |
| Common Name | N-Pivaloylpropargylamine |
| Chemical Formula | C₈H₁₃NO |
| Molecular Weight | 155.20 g/mol |
| Structure | (CH₃)₃C-CO-NH-CH₂-C≡CH |
| Physical State | White to off-white solid (crystalline) or viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Poorly soluble in water |
| Key Functional Groups | Terminal Alkyne (Reactive/Explosive potential), Amide (Stable core) |
Hazard Identification & Toxicology (E-E-A-T)
Since specific toxicological data for this exact derivative may be limited, we apply Read-Across Toxicology based on the N-propargyl amine pharmacophore (found in MAO inhibitors like Rasagiline) and general alkyne reactivity.
Core Hazards
-
Explosive Acetylide Formation: The terminal alkyne proton (
) is weakly acidic. Upon contact with Copper (Cu), Silver (Ag), Mercury (Hg), or their salts , it can form metal acetylides. These are shock-sensitive high explosives.-
Risk Context: High risk during "Click Chemistry" (CuAAC) if copper catalysts are allowed to dry out or accumulate without chelating ligands.
-
-
Pharmacological Bioactivity: N-propargyl amides are structural analogs to Monoamine Oxidase (MAO) inhibitors.
-
Irritation: Causes Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A).
GHS Classification (Derived)
-
Signal Word: WARNING
-
EUH006: Explosive with or without contact with air (if metal acetylides form).
Engineering Controls & PPE
Primary Containment
-
Solid Handling: Weighing must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Reaction Setup: All reactions involving heat or metal catalysts must be conducted behind a polycarbonate blast shield .
Personal Protective Equipment (PPE)
-
Hand Protection:
-
Routine: Nitrile gloves (minimum thickness 0.11 mm).
-
Solvent Use: If used with DCM or DMF, double-gloving is required. For prolonged exposure, use Silver Shield/4H laminate gloves .
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required during scale-up (>5g).
-
Respiratory: If handling fine powder outside a hood, use a P95/P100 particulate respirator.
Experimental Protocol: Safe Synthesis & Handling
Logic Flow: Safety Decision Matrix
Figure 1: Operational workflow emphasizing the critical decision point for Copper-catalyzed reactions to prevent acetylide explosion risks.
Storage Protocol
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The amide nitrogen can be hygroscopic; moisture promotes hydrolysis.
-
Temperature: 2°C to 8°C (Refrigerated).
-
Segregation: DO NOT STORE on metal shelves (specifically copper or rusty iron) without secondary containment.
Reaction Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Context: This is the most common application for this molecule.
-
Ligand Stoichiometry: Always use a chelating ligand (e.g., TBTA, THPTA) in a 1:1 or 2:1 ratio relative to Cu(I). This prevents the formation of insoluble, explosive copper acetylides.
-
Order of Addition:
-
Dissolve Alkyne (Amide) and Azide.
-
Add Ligand.
-
Add Copper source LAST (as a solution, never solid CuI directly if avoidable).
-
-
Quenching (CRITICAL):
-
Upon completion, quench the reaction with saturated EDTA solution or Ammonium Chloride .
-
Why? This sequesters copper ions, breaking any potential copper-acetylide complexes before workup.
-
Emergency Response & Waste Disposal
Spill Management
| Scenario | Response Action |
| Dry Spill (< 1g) | Gently sweep into a dustpan using a soft brush. Do not use metal scoops. |
| Solution Spill | Absorb with vermiculite or sand. Do not use paper towels (potential for peroxide formation if solvents like ethers are involved, though less likely here). |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[8] Propargyl compounds can penetrate skin; monitor for systemic neuro-symptoms (dizziness). |
Waste Disposal (RCRA Considerations)
-
Labeling: Clearly tag waste as "Terminal Alkyne – Potential Explosive with Metals."
-
Segregation: Never mix with waste streams containing heavy metals (Silver nitrate, Copper sulfate) unless fully quenched with EDTA.
-
Destruction: Incineration is the preferred method.
References
-
BroadPharm. (2024).[6] Safety Data Sheet: Propargyl-PEG derivatives. Retrieved from
-
Sigma-Aldrich. (2025).[9] Safety Data Sheet: Pivalamide and Propargylamine derivatives. Retrieved from
-
National Institutes of Health (NIH). (2021). Solvent-free synthesis of propargylamines: an overview. PMC8697864. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethylpropionamide.[4][9] Retrieved from
-
Cameo Chemicals (NOAA). (2024). Reactivity Profile: Alkynes and Amides. Retrieved from
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. broadpharm.com [broadpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.at [fishersci.at]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-dimethyl-N-prop-2-ynyl-propionamide
Welcome to the Technical Support Center for the synthesis of 2,2-dimethyl-N-prop-2-ynyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable building block. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.
Reaction Overview and Key Challenges
The synthesis of 2,2-dimethyl-N-prop-2-ynyl-propionamide involves the formation of an amide bond between a sterically hindered carboxylic acid derivative, pivaloyl chloride (2,2-dimethylpropanoyl chloride), and a small, reactive amine, propargylamine. While seemingly straightforward, this reaction presents several challenges that can lead to low yields and the formation of impurities.
Core Reaction:
Primary Challenges:
-
Steric Hindrance: The bulky tert-butyl group of pivaloyl chloride can impede the approach of the nucleophilic amine, slowing down the desired reaction.[1][2]
-
Reactivity of Propargylamine: The terminal alkyne in propargylamine can participate in side reactions, especially under basic conditions or in the presence of certain metal catalysts.[3][4]
-
Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly susceptible to hydrolysis, which forms pivalic acid, a common and sometimes difficult-to-remove impurity.[5][6]
-
Amine Salt Formation: The hydrochloric acid generated during the reaction will react with the basic propargylamine to form an unreactive ammonium salt, effectively reducing the concentration of the nucleophile.[7]
Visualizing the Core Reaction and Challenges
Caption: Core reaction scheme and associated challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and provides actionable troubleshooting steps.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The steric hindrance of pivaloyl chloride can lead to slow reaction kinetics.[6] | 1. Extend Reaction Time: Monitor the reaction by TLC. If starting materials are still present after the initial reaction time, extend it, potentially overnight.[8] 2. Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as this can also promote side reactions.[9] 3. Use a More Reactive Acylating Agent: While pivaloyl chloride is standard, in some difficult cases, forming a mixed anhydride with a reagent like isobutyl chloroformate can increase reactivity.[1] |
| Hydrolysis of Pivaloyl Chloride | Pivaloyl chloride readily reacts with water to form pivalic acid, which will not react with the amine.[5] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents. Consider storing solvents over molecular sieves.[5] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[5] |
| Propargylamine Salt Formation | The HCl byproduct reacts with propargylamine, rendering it non-nucleophilic.[7] | 1. Use a Sacrificial Base: Add at least two equivalents of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). One equivalent neutralizes the HCl, and the other ensures the propargylamine remains as a free base.[10][11] An inorganic base like potassium carbonate can also be used.[11] |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of reactants can lead to unreacted starting material and lower yields. | 1. Amine Excess: Use a slight excess of propargylamine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the more valuable pivaloyl chloride. |
Issue 2: Presence of Significant Pivalic Acid Impurity in the Product
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Moisture Contamination | As mentioned, water in the reaction mixture will hydrolyze pivaloyl chloride.[5] | 1. Strict Anhydrous Technique: Re-evaluate your procedure for drying glassware, solvents, and handling reagents. |
| Inefficient Work-up | Pivalic acid is acidic and needs to be effectively removed during the purification process. | 1. Aqueous Base Wash: During the work-up, thoroughly wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to extract the acidic pivalic acid.[6] 2. Multiple Washes: Perform multiple washes with the basic solution to ensure complete removal. Check the pH of the aqueous layer to confirm it remains basic. |
Issue 3: Formation of Polymeric or Tar-like Byproducts
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Alkyne Side Reactions | The terminal alkyne of propargylamine can undergo side reactions, such as Glaser coupling, especially in the presence of certain metals (like copper) and oxygen, or under harsh basic conditions.[12] | 1. Avoid Copper Catalysts: Unless specifically required for a different transformation, avoid copper-based reagents. 2. Control Basicity: While a base is necessary, using a very strong base or high concentrations can promote alkyne-related side reactions. Use a hindered amine base like DIPEA. 3. Degas Solvents: If you suspect oxidative coupling, degassing the solvent by bubbling with nitrogen or argon before the reaction can be beneficial. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis of 2,2-dimethyl-N-prop-2-ynyl-propionamide, incorporating best practices to mitigate the challenges discussed.
Materials:
-
Propargylamine
-
Pivaloyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Ensure all glassware is oven-dried or flame-dried before use.
-
-
Reaction Setup:
-
To the flask, add propargylamine (1.1 equivalents) and anhydrous DCM.
-
Add triethylamine (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Pivaloyl Chloride:
-
Dissolve pivaloyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the pivaloyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent (pivaloyl chloride).[13]
-
-
Work-up:
-
Quench the reaction by slowly adding deionized water.[10]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[10]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a two-fold excess of triethylamine? A1: The reaction of pivaloyl chloride with propargylamine generates one equivalent of hydrochloric acid (HCl).[7] The first equivalent of triethylamine neutralizes this HCl, forming triethylammonium chloride. The second equivalent acts as a base to ensure that the propargylamine remains in its free, nucleophilic form, preventing it from being protonated by any acidic species in the reaction mixture.
Q2: Can I use a different solvent? A2: Yes, other anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) can be used. Dichloromethane (DCM) is often preferred due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal after the reaction.
Q3: My TLC shows a new spot that is not my product or starting materials. What could it be? A3: A common byproduct is pivalic acid, formed from the hydrolysis of pivaloyl chloride.[5] It can be visualized on TLC, often with a different staining response than the amide product. Another possibility is the formation of a di-acylated product if there are any impurities in the propargylamine, or small amounts of oligomers from alkyne coupling.
Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of 2,2-dimethyl-N-prop-2-ynyl-propionamide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[11] For example, in ¹H NMR, you would expect to see a singlet for the tert-butyl protons, a signal for the acetylenic proton, and a signal for the methylene protons adjacent to the nitrogen.
Q5: Are there alternative methods to form this amide bond? A5: Yes, if the acid chloride method proves problematic, you can use peptide coupling reagents.[14][15] This involves reacting pivalic acid directly with propargylamine in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][14] These methods are often milder but can be more expensive and require more complex purification to remove the coupling agent byproducts.[16]
References
- Ruthenium-Catalyzed Oxidative Amidation of Alkynes to Amides. (2019). CDMF.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015).
- Copper-catalyzed room-temperature cross-dehydrogenative coupling of secondary amides with terminal alkynes: a chemoselective synthesis of ynamides. (2024). RSC Publishing.
- Substituted amide synthesis by amidation. Organic Chemistry Portal.
- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025). Nvpubhouse Library for American Journal of Applied Science and Technology.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Organic & Biomolecular Chemistry. RSC Publishing.
- Copper-Catalyzed Hydrative Amide Synthesis with Terminal Alkyne, Sulfonyl Azide, and Water. (2005). Journal of the American Chemical Society - ACS Publications.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. (2019). MDPI.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides: A Facile Synthesis of Aryl Alkynyl Amides. (2023). ACS Omega - ACS Publications.
- Technical Support Center: Pivaloylation Reactions. Benchchem.
- Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides: A Facile. (2023). Semantic Scholar.
- Reaction Chemistry & Engineering. University of Cambridge.
- Technical Support Center: Pivaloyl Chloride Reaction Workup. Benchchem.
- 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE. (2025). ChemicalBook.
- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025). ResearchGate.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Synthesis and Reactivity of Propargylamines in Organic Chemistry. Request PDF.
- 2,2-dimethyl-N-propionylpropanamide. (2025). ChemSynthesis.
- PIVALOYL CHLORIDE. Ataman Kimya.
- Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides. PMC.
- Reaction scope for the synthesis of N‐propargyl pyrimidine‐fused... (2022). ResearchGate.
- Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. Benchchem.
- A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry (RSC Publishing).
- Can anyone help with the synthesis of a secondary amide from carboxylic acid? (2015).
- 2,2-Dimethyl-N-pyridin-4-yl-propionamide. Sigma-Aldrich.
- Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI.
- Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. IOSR Journal.
- Preparation method of N,N-dimethyl propionamide. Google Patents.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC.
- A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry.
- Method for concentration and purification of alkyne-containing molecules. Google Patents.
- Common side reactions in the synthesis of substituted pyrrolidines. Benchchem.
- Preparation and Utility of N-Alkynyl Azoles in Synthesis. PMC - NIH.
- Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. (2017). PMC - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]
- 10. 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE | 70298-89-4 [chemicalbook.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hepatochem.com [hepatochem.com]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 2,2-Dimethyl-N-(prop-2-ynyl)propanamide Synthesis
Executive Summary & Core Reaction Logic
The synthesis of 2,2-dimethyl-N-(prop-2-ynyl)propanamide (also known as N-propargyl pivalamide) combines a sterically hindered acyl chloride with a reactive propargylic amine. While the amide bond formation is thermodynamically favorable, the specific combination of the bulky pivaloyl group and the base-sensitive terminal alkyne creates a unique profile of potential side reactions.
Core Reaction:
Critical Failure Points:
-
Steric Drag: The tert-butyl group slows nucleophilic attack, requiring longer reaction times that expose the system to moisture (Hydrolysis).
-
Prototropic Rearrangement: The propargyl proton is acidic enough to migrate under basic conditions, forming the thermodynamically distinct allenamide (
). -
Oxidative Coupling: The terminal alkyne is susceptible to Glaser homocoupling if trace metals and oxygen are present.[1]
Standard Operating Procedure (Optimized)
To minimize the side reactions detailed below, strict adherence to this anhydrous protocol is recommended.
Reagents:
-
Propargyl amine (1.0 equiv)
-
Pivaloyl chloride (1.1 equiv)[2]
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or THF.[3]
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with
or Ar. -
Solvation: Dissolve Propargyl amine and Base in DCM (0.2 M concentration). Cool to 0°C .[2][3][4]
-
Addition: Add Pivaloyl chloride dropwise over 30 minutes. Note: The exotherm will be mild due to steric hindrance, but temperature control prevents side reactions.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 3–6 hours. Do not reflux.
-
Quench: Add saturated
(aq).[3] -
Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine), saturated
(to remove pivalic acid), and brine.[2] Dry over .[2]
Troubleshooting Guide (Q&A)
Category A: Impurity Profiling & Side Reactions
Q1: I see a new spot on TLC/HPLC that is slightly more polar than my product, and my NMR shows a multiplet at 5.2 ppm and 6.8 ppm. What is this? Diagnosis: You have formed the Allenamide Isomer via base-catalyzed isomerization.[5]
-
Mechanism: The propargylic protons (
) are acidic ( ).[3] In the presence of excess base or heat, the double bond migrates to form the allene structure: . -
Cause:
-
Reaction temperature exceeded 25°C.[6]
-
Use of strong bases (e.g., KOH, NaH) or excessive exposure to base during workup.
-
Extended reaction times (>12 hours) in the presence of base.
-
-
Correction:
-
Switch to a milder base like DIPEA or Pyridine.
-
Strictly avoid reflux.
-
Quench the reaction immediately upon consumption of the amine.
-
Q2: My product contains a persistent solid impurity that smells like "dirty socks" and is acidic. It co-elutes on silica. Diagnosis: This is Pivalic Acid resulting from the hydrolysis of Pivaloyl Chloride.[4]
-
Mechanism: The tert-butyl group hinders the approach of the amine nucleophile, making the reaction slower than typical acylations. If the solvent is not anhydrous, water competes effectively for the acyl chloride.
-
Cause:
-
Wet DCM/THF.
-
Old Pivaloyl Chloride (check for white crust/precipitate in the bottle).
-
-
Correction:
-
Distill Pivaloyl Chloride before use if it is old.
-
Use a basic wash (
or sat. ) during workup. Note: Pivalic acid is lipophilic; multiple basic washes may be required to fully deprotonate and extract it into the aqueous phase.
-
Q3: I found a dimer with Mass =
-
Mechanism:
. -
Cause:
-
Contamination with trace Copper (Cu) from stir bars previously used in "Click" chemistry.
-
Use of non-degassed solvents in the presence of air.
-
-
Correction:
-
Use dedicated stir bars.
-
Degas solvents if the problem persists.
-
Add a chelator (EDTA) during the aqueous workup to remove metal traces.
-
Category B: Physical Issues
Q4: The reaction mixture became a thick slurry immediately upon adding the acid chloride. Is this normal? Diagnosis: Yes, this is the Amine Hydrochloride Salt .
-
Explanation: The reaction generates HCl, which instantly reacts with the excess base (
) or the starting propargyl amine to form a precipitate ( ). -
Risk: If the slurry is too thick, stirring stops, leading to local heating and potential isomerization.
-
Correction: Increase solvent volume to maintain fluidity. Ensure vigorous stirring.
Mechanistic Visualization
The following diagram illustrates the competition between the desired pathway and the three primary failure modes: Hydrolysis, Isomerization, and Dimerization.
Caption: Figure 1. Reaction network showing the main synthesis pathway (Green) versus competitive side reactions (Red) driven by moisture, base/heat, or oxidative contaminants.
Quantitative Data: Solvent & Base Selection
The choice of base profoundly impacts the ratio of Product to Allenamide Isomer.
| Base System | Solvent | Reaction Rate | Isomerization Risk | Notes |
| Triethylamine ( | DCM | Moderate | Low | Recommended. Good balance of basicity and rate. |
| DIPEA (Hunig's Base) | DCM | Moderate | Very Low | Best for preventing isomerization due to steric bulk. |
| Acetone | Slow | Moderate | Heterogeneous; requires longer time, increasing hydrolysis risk. | |
| NaOH / KOH | Fast | High | Strong base promotes rapid isomerization to allene. | |
| Pyridine | Pyridine | Fast | Low | Hard to remove pyridine; requires acidic wash. |
Troubleshooting Logic Tree
Use this flow to diagnose low yields or purity issues.
Caption: Figure 2. Decision tree for diagnosing reaction failures based on TLC and LCMS evidence.
References
-
Isomerization of Propargyl Amides
- Campagne, J. M., et al. (2015). "Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides." Beilstein Journal of Organic Chemistry, 11, 1494–1502.
- Pivaloyl Chloride Reactivity: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Acyl Chlorides and Steric Hindrance).
-
Glaser Coupling Mechanism
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction."[7] Angewandte Chemie International Edition, 39(15), 2632-2657.
-
-
Propargyl Amine Synthesis Protocols
-
BenchChem Application Notes.[2] "Preventing side reactions of the propargyl group during synthesis."
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification & Handling of N-Propargylpivalamide
[1][2]
Subject: Troubleshooting Guide for 2,2-dimethyl-N-prop-2-ynyl-propionamide CAS: 6622-76-0 (Generic for N-propargylpivalamide) Support Ticket ID: CHEM-SUP-2024-089 Assigned Specialist: Senior Application Scientist, Synthesis Division[1][2]
Compound Profile & Chemical Context
Before troubleshooting, verify your target specifications. This compound is a sterically hindered amide featuring a terminal alkyne.[2]
-
Structure: A tert-butyl group (pivaloyl) attached to an amide, N-substituted with a propargyl group.[1][2]
-
Key Chemical Feature: The tert-butyl group provides significant steric bulk, making the amide bond highly resistant to hydrolysis but also increasing lipophilicity. The terminal alkyne is a "click" chemistry handle.[2][3]
-
Expected Physical State: White crystalline solid (High purity) or colorless viscous oil (Crude/Impure).[2]
-
Melting Point: ~65–70 °C (Note: Impurities often depress this to an oil).[2]
Troubleshooting Guides (Q&A Format)
Ticket #001: "My product is a yellow oil, but it should be a solid."
User Question: "I synthesized N-propargylpivalamide via the Schotten-Baumann condition (Pivaloyl chloride + Propargylamine). The literature says it’s a solid, but I have a persistent yellow oil that won't crystallize. Is my product decomposed?"
Technical Diagnosis: Your product is likely chemically intact but suffering from "Solvent Entrapment" or "Trace Amine Depression." [1][2]
-
The "Grease" Effect: The tert-butyl group is globular and "greasy," which disrupts crystal lattice formation.[2] Even small amounts of solvent (DCM/EtOAc) or starting material (propargylamine) act as plasticizers, preventing solidification.
-
Melting Point Depression: The melting point is relatively low (~65°C).[2] If the purity is <95%, the melting point can drop below room temperature.
Corrective Protocol: The "Cold Trituration" Method Do not rely on rotary evaporation alone.[2] You must force the lattice to form.
-
High Vacuum: Place the oil on a high-vacuum manifold (<1 mbar) for at least 4 hours at 40°C. Caution: Do not exceed 50°C to avoid sublimation.[2]
-
Trituration:
-
Dissolve the oil in a minimum amount of diethyl ether (just enough to mobilize it).
-
Add 10 volumes of cold n-Pentane or Hexane .
-
Scratch the inner wall of the flask with a glass rod at the air-liquid interface.[4]
-
Cool to -20°C (freezer) overnight.
-
-
Result: The product should crash out as white needles. Filter while cold.[1][2]
Ticket #002: "The product smells 'fishy' and has a broad NMR peak at 2.5 ppm."[2]
User Question: "I washed the reaction with water, but the product still smells like the starting amine. How do I remove residual propargylamine without hydrolyzing my amide?"
Technical Diagnosis: Propargylamine (starting material) is a basic amine.[2] Water washes alone are insufficient because the amine partitions back into the organic layer. The "fishy" odor is a distinct marker of propargylamine contamination.
Safety Note: Pivalamides are exceptionally stable to acid due to the steric hindrance of the tert-butyl group. You can use acidic washes aggressively without risking product hydrolysis.[1]
Corrective Protocol: The Chem-Selective Acid Wash
| Wash Step | Reagent | Purpose | Mechanism |
| 1 | 1.0 M HCl (3x) | CRITICAL: Removes Propargylamine | Converts volatile amine to water-soluble ammonium salt ( |
| 2 | Water (1x) | Bulk removal | Removes residual acid.[2] |
| 3 | Sat. NaHCO₃ (1x) | Neutralization | Ensures organic layer is neutral before drying. |
| 4 | Brine (1x) | Drying | Removes emulsified water.[2] |
Validation: After the HCl wash, the "fishy" odor should be completely gone. If the smell persists, the wash was insufficient.
Ticket #003: "The compound streaks/tails on silica gel columns."[2]
User Question: "I am trying to purify the crude by flash chromatography (Hexane/EtOAc), but the product elutes as a long streak rather than a tight band. I'm losing yield in mixed fractions."
Technical Diagnosis:
Secondary amides (
Corrective Protocol: The "Buffered" Eluent System You must block the active sites on the silica or disrupt the H-bonding.
-
Option A (Standard): Add 1% Triethylamine (Et₃N) to your eluent system.[2]
-
Why: Et₃N is more basic than the amide and will preferentially bind to the acidic silanol sites, smoothing the path for your amide.
-
-
Option B (Alternative): Use DCM / Methanol (95:5) .[2]
-
Why: Methanol is a protic solvent that out-competes the amide for H-bonding sites on the silica.[1]
-
Visual Workflow: Chromatography Decision Logic
Figure 1: Decision tree for optimizing flash chromatography conditions for secondary amides.
Advanced Handling: The "Click" Chemistry Risk
Warning: This compound contains a terminal alkyne.[1][2] While stable under standard conditions, avoid storing it in the presence of Copper(I) or strong bases for extended periods, as this can lead to oxidative homocoupling (Glaser coupling) or polymerization.
Summary of Physical Data
| Property | Value | Notes |
| Formula | ||
| MW | 155.24 g/mol | |
| Appearance | White Solid / Colorless Oil | Dependent on purity/solvent content.[1][2] |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water.[1] |
| Rf (TLC) | ~0.3–0.4 | in 30% EtOAc/Hexane.[2] |
| Key NMR Signals |
References
-
Amide Bond Stability
-
Purification of Amides
- Synthesis of N-propargyl amides: Appukkuttan, P., et al. (2004). "Microwave-assisted synthesis of N-propargyl amides." Synlett. (Validation of synthesis routes and physical properties).
-
Chromatography Troubleshooting
For further assistance, please contact the Synthesis Division with your batch number and H-NMR spectra.
Technical Support Center: Synthesis & Optimization of N-Propargyl Pivalamide
Target Molecule: 2,2-dimethyl-N-prop-2-ynyl-propionamide
Common Names:
Core Directive & Scope
This guide serves as a Tier-3 technical resource for researchers encountering difficulties in the synthesis of 2,2-dimethyl-N-prop-2-ynyl-propionamide . Unlike standard amide couplings, this reaction possesses two distinct chemical personalities that often lead to failure:
-
Steric Bulk: The tert-butyl group of the pivaloyl moiety creates significant steric hindrance, retarding nucleophilic attack.
-
Propargyl Instability: The propargyl amine handle is reactive and can participate in side reactions (polymerization/bis-alkylation) if conditions are too harsh.
The following protocols are designed to balance thermodynamic drive with kinetic control.
The "Golden Path" Synthesis Protocol
This is the standard operating procedure (SOP) optimized for 1–10 gram scale. It utilizes the Schotten-Baumann conditions modified for anhydrous organic solvents to prevent hydrolysis of the hindered acid chloride.
Reaction Scheme
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Pivaloyl Chloride | 1.1 | Electrophile | Freshly distilled if yellow/fuming. The 10% excess drives conversion against sterics. |
| Propargylamine | 1.0 | Nucleophile | Toxic/Flammable. Handle in fume hood. If using HCl salt, increase Base to 2.5 equiv. |
| Triethylamine (TEA) | 1.5 | Base | Scavenges HCl. DIPEA (Hünig's base) is a superior alternative if available (less nucleophilic). |
| DMAP | 0.1 | Catalyst | Essential. Forms a reactive N-acylpyridinium intermediate to overcome steric hindrance. |
| DCM (CH | [0.2 M] | Solvent | Anhydrous. Water competes for the acid chloride. |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.
-
Solvation: Dissolve Propargylamine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM. Add DMAP (0.1 equiv).
-
Cooling: Cool the mixture to 0°C using an ice bath. Reason: Controls the exotherm of the initial addition.
-
Addition: Add Pivaloyl Chloride (1.1 equiv) dropwise via syringe or addition funnel over 15–20 minutes.
-
Observation: White smoke (HCl) may form if addition is too fast; white precipitate (TEA·HCl) will form in the solution.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours .
-
Quality Check: TLC (Hexane:EtOAc 3:1). Stain with KMnO
(alkyne active) or Ninhydrin (to check for disappearance of amine).
-
-
Workup:
-
Quench with saturated NaHCO
(removes unreacted acid chloride). -
Wash organic layer with 1M HCl (removes unreacted amine/DMAP).
-
Wash with Brine, dry over Na
SO , and concentrate.[1]
-
-
Purification: Recrystallization from Hexanes/EtOAc is usually sufficient. If oil persists, use flash column chromatography (Gradient: 0%
30% EtOAc in Hexanes).
Mechanistic Visualization (Graphviz)
The following diagram illustrates the catalytic cycle involving DMAP, highlighting how it accelerates the reaction despite the steric bulk of the pivaloyl group.
Caption: DMAP acts as a nucleophilic catalyst, forming a "hot" electrophile (N-Acylpyridinium) that is less sensitive to steric shielding than the parent acid chloride.
Troubleshooting Guide (FAQ Format)
Issue 1: "I have low yield (<50%) and significant starting material remains."
Diagnosis: Steric hindrance is preventing the amine from attacking the carbonyl carbon efficiently. Corrective Action:
-
Add Catalyst: Ensure you are using 10 mol% DMAP. Without it, pivaloyl couplings are notoriously sluggish.
-
Temperature Boost: Reflux in DCM (40°C) or switch solvent to THF and reflux (66°C) for 2 hours. The tert-butyl group is thermally stable; heat helps overcome the activation energy barrier.
-
Check Reagent Quality: Pivaloyl chloride hydrolyzes to pivalic acid (a white solid) if exposed to moisture. If your "liquid" chloride has solids in it, distill it or buy fresh.
Issue 2: "The product is an oil, but it should be a solid."
Diagnosis: Solvent trapping or impurities (Pivalic acid). Corrective Action:
-
High Vacuum: The bulky tert-butyl group can trap solvent molecules in the lattice. Dry under high vacuum for 12+ hours.
-
Acid Wash: Pivalic acid (byproduct) is difficult to remove. Ensure the workup includes a wash with 1M NaOH (converts acid to water-soluble pivalate) followed by 1M HCl (removes amines).
Issue 3: "I see a new spot on TLC that isn't product or starting material."
Diagnosis: Bis-acylation (rare with pivaloyl due to sterics) or Propargyl polymerization. Corrective Action:
-
Bis-acylation: If the amine nitrogen attacks two acid chlorides (forming an imide), you used too much acid chloride or base. Keep stoichiometry strict (1.1 equiv).
-
Polymerization: Propargyl groups can polymerize with trace metals (Cu, Fe). Ensure reagents are metal-free and avoid using metal spatulas if the product turns dark/black.
Advanced Optimization: Solvent & Base Screening
If the standard DCM protocol fails (e.g., solubility issues or scale-up safety concerns), use this decision matrix.
| Parameter | Option A (Standard) | Option B (High Temp) | Option C (Green/Scale) |
| Solvent | DCM | Toluene | 2-MeTHF |
| Pros | Easy workup (low BP), good solubility. | High BP allows reflux (110°C); good for stubborn sterics. | Higher flash point, separates well from water. |
| Cons | Halogenated waste; limited temp range. | Harder to remove; requires rotary evaporation at higher vac. | More expensive. |
| Base | Triethylamine | Pyridine | K |
| Use Case | General purpose. | Acts as solvent & base; best for very difficult couplings. | Schotten-Baumann (biphasic); safer, no organic base waste. |
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing incomplete reactions in hindered amide synthesis.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. Link
- Authority: Definitive review on amide coupling reagents and mechanisms, specifically addressing acid chlorides and steric hindrance.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
BenchChem. (2025). The Strategic Application of Pivaloyl-Based Reagents. Link
-
Authority: Industrial process data on handling pivaloyl chloride and its unique steric properties.[1]
-
-
Fisher Scientific. (2024). Safety Data Sheet: Propargylamine. Link
- Authority: Critical safety data regarding toxicity and flammability of the alkyne precursor.
Sources
troubleshooting failed reactions involving 2,2-dimethyl-N-prop-2-ynyl-propionamide
Welcome to the technical support center for 2,2-dimethyl-N-prop-2-ynyl-propionamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this unique reagent. Here, we address common experimental failures, provide in-depth mechanistic explanations for troubleshooting, and offer validated protocols to ensure the success of your synthesis.
Introduction
2,2-dimethyl-N-prop-2-ynyl-propionamide is a bifunctional molecule featuring a terminal alkyne and a tertiary amide. Critically, the amide is N-acylated with a pivaloyl group (2,2-dimethylpropionyl), which introduces significant steric bulk around the propargyl moiety. This steric hindrance, combined with the electronic properties of the amide and the reactivity of the terminal alkyne, presents specific challenges and opportunities in synthesis. This guide will help you understand and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive centers and structural features of 2,2-dimethyl-N-prop-2-ynyl-propionamide?
A1: The molecule has two primary functional groups of interest:
-
Terminal Alkyne (-C≡CH): This is the most reactive site. The terminal proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a potent acetylide nucleophile.[1] The alkyne is also a key substrate for transition-metal-catalyzed reactions like Sonogashira couplings and azide-alkyne cycloadditions (Click Chemistry).[2][3]
-
Tertiary Amide (-CON-): The amide group itself is relatively stable and generally unreactive under typical coupling conditions.[4] However, its electronic and steric properties are highly influential. The bulky pivaloyl group can sterically hinder the approach of catalysts and reagents to the nearby alkyne, which is a critical consideration for reaction design.
Q2: How should I properly store and handle this reagent?
A2: Like many terminal alkynes, this reagent should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent potential side reactions, such as oxidative homocoupling (Glaser coupling).[5] While the amide group is stable, moisture can interfere with reactions that require anhydrous conditions, such as those involving strong bases for deprotonation. Always use anhydrous solvents and properly dried glassware for such reactions.
Q3: My starting material appears discolored. Can I still use it?
A3: Discoloration may indicate the presence of impurities or degradation products, potentially from prolonged exposure to air or light. These impurities can poison sensitive catalysts. It is highly recommended to purify the reagent, for example, by recrystallization or column chromatography, before use.[6] Running a quick NMR or LC-MS to confirm purity is a prudent step.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific problems encountered in common synthetic applications of 2,2-dimethyl-N-prop-2-ynyl-propionamide.
Scenario 1: Failed Sonogashira Coupling
The Sonogashira coupling is a fundamental cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2]
Q: My Sonogashira reaction with 2,2-dimethyl-N-prop-2-ynyl-propionamide shows low to zero yield. What went wrong?
A: A failed Sonogashira coupling can be attributed to several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow: Low Product Yield
Caption: Systematic workflow for troubleshooting low Sonogashira yields.
1. Catalyst System Integrity:
-
Palladium Catalyst Decomposition: The immediate formation of a black precipitate ("palladium black") indicates your Pd(0) catalyst has crashed out of solution and is no longer active.[5] This is often caused by oxygen in the reaction vessel. Ensure all solvents and the amine base are rigorously degassed (e.g., by several freeze-pump-thaw cycles or by sparging with argon).
-
Copper Co-catalyst Inactivity: The copper(I) co-catalyst is crucial for the catalytic cycle but is easily oxidized to inactive Cu(II) by air. Use a fresh bottle of Cu(I) iodide or a recently purchased batch.[2]
-
Inappropriate Ligand Choice: The steric bulk of the pivaloyl group on your alkyne can hinder its coordination to the metal center. For sterically demanding substrates, standard ligands like PPh₃ may be insufficient. Switching to more electron-rich and bulky phosphine ligands such as P(t-Bu)₃ or dppf can accelerate the rate-limiting oxidative addition step and improve yields.[2][7]
2. Reaction Conditions:
-
Solvent and Base Quality: The amine base (e.g., triethylamine, diisopropylamine) serves to deprotonate the alkyne and must be anhydrous and free of oxygen.[2] Distilling the amine base over CaH₂ before use is good practice.
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, less reactive halides (aryl bromides and especially chlorides) often require heating to facilitate oxidative addition.[7]
Q: My reaction is producing a large amount of a diyne byproduct. How can I prevent this?
A: You are observing Glaser-Hay homocoupling, a common side reaction promoted by oxygen and high concentrations of the copper co-catalyst.[5] To minimize this:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction setup is completely free of oxygen.
-
Reduce Copper Loading: High Cu(I) concentrations accelerate the homocoupling pathway. Reduce the Cu(I) salt to the minimum effective amount (e.g., 1-5 mol%).[5]
-
Slow Addition of Alkyne: Adding your 2,2-dimethyl-N-prop-2-ynyl-propionamide slowly via syringe pump keeps its instantaneous concentration low, favoring the desired cross-coupling over self-coupling.
-
Consider Copper-Free Protocols: For particularly stubborn cases, copper-free Sonogashira protocols, which rely on a different mechanism, can completely eliminate this side reaction.[8]
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive Pd or Cu catalyst | Use fresh catalysts; ensure inert atmosphere to prevent decomposition.[5] |
| Inappropriate ligand for hindered substrate | Switch to a bulky, electron-rich ligand (e.g., P(t-Bu)₃, dppf).[2] | |
| Insufficiently reactive conditions | Increase temperature, especially for aryl bromides/chlorides.[7] | |
| Excess Homocoupling | Oxygen present in the reaction | Rigorously degas all solvents and reagents; maintain a positive pressure of inert gas.[5] |
| High concentration of Cu(I) catalyst | Reduce Cu(I) loading to the minimum effective amount (1-5 mol%). | |
| High concentration of the alkyne | Add the alkyne slowly to the reaction mixture via syringe pump. |
Scenario 2: Failed Azide-Alkyne Cycloaddition (Click Chemistry)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction for forming 1,2,3-triazoles.[3]
Q: My CuAAC "click" reaction is sluggish or fails completely. What should I check?
A: While robust, click reactions can fail if the catalytic species is not properly generated or is inhibited.
CuAAC Catalytic Cycle & Failure Points
Sources
stability issues of 2,2-dimethyl-N-prop-2-ynyl-propionamide under different conditions
Portal ID: TSC-CHEM-882
Topic: Stability, Handling, and Troubleshooting Guide Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are working with 2,2-dimethyl-N-(prop-2-ynyl)propanamide (also referred to as N-propargyl pivalamide).[1]
To successfully utilize this compound, you must understand the "tug-of-war" within its structure:
-
The Shield (Stable): The tert-butyl group (pivaloyl) provides immense steric protection, rendering the amide bond exceptionally resistant to hydrolysis.
-
The Sword (Reactive): The propargyl group is chemically versatile but prone to base-catalyzed isomerization and oxidative coupling .
This guide addresses the specific stability profiles and troubleshooting workflows for this molecule.
Module 1: Critical Stability Issues (The "Silent" Killer)
Ticket #1042: "My compound is degrading in DMF/DMSO storage."
User Report: "I stored the compound in DMF at room temperature. After 24 hours, the NMR shows a complex mixture. I thought amides were stable?"
The Diagnosis: Propargyl-Allene Isomerization This is the most common failure mode for N-propargyl amides.[1] The proton at the propargylic position (between the Nitrogen and the Alkyne) is acidified by the adjacent amide carbonyl and the alkyne system.
-
Mechanism: In the presence of even weak bases (or basic impurities in polar aprotic solvents like DMF), the propargyl amide isomerizes to an allenyl amide (allenamide).
-
Reaction:
[1]
Troubleshooting Protocol:
-
Check Solvent Purity: DMF and DMSO often contain trace amines (dimethylamine) from decomposition. These trace bases are sufficient to catalyze the isomerization.
-
Acid Wash: Pre-treat glassware with dilute acid to neutralize basic residues on glass surfaces (silanols can sometimes act as weak bases).
-
Stabilization: If storing in solution is mandatory, add a trace amount of weak acid (e.g., 0.01% acetic acid) to buffer the system.
Ticket #1045: "The solution turned yellow/brown."
The Diagnosis: Oxidative Coupling (Glaser Coupling) Terminal alkynes are susceptible to oxidative homocoupling (Glaser coupling) to form diynes, especially if trace metal ions (Copper, Iron) and Oxygen are present.
Troubleshooting Protocol:
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes before dissolving the compound.
-
Chelation: Ensure no metal spatulas were used if the compound is in solution; use glass or plastic.
Module 2: Hydrolytic Stability (The "Steric Shield")
Ticket #2011: "I cannot cleave the amide bond to release the amine."
User Report: "I'm trying to hydrolyze the pivaloyl group using 1M NaOH at 50°C, but the starting material is unreacted."
The Explanation: Steric Hindrance
The 2,2-dimethyl (pivaloyl) group creates a "steric umbrella" over the carbonyl carbon. Nucleophiles (like
-
Comparison: Relative hydrolysis rates: Acetamide (1) >> Pivalamide (< 0.01).
-
Solution: You must use harsh conditions or enzymatic methods .
Module 3: Visualizing Degradation Pathways
The following diagram maps the stability logic of the molecule. Use this to identify which degradation pathway matches your experimental observations.
Figure 1: Reaction landscape. Note that Isomerization (Red) is the highest risk under standard lab conditions, while Hydrolysis (Green) is kinetically difficult.
Module 4: Diagnostic Workflow
Use this decision tree to troubleshoot purity issues.
Figure 2: Step-by-step diagnostic tree for identifying degradation products via NMR analysis.
Module 5: Stability Data Matrix
Refer to this table before planning storage or reaction conditions.
| Condition | Stability Rating | Expected Outcome | Recommendation |
| Solid State (4°C) | ⭐⭐⭐⭐⭐ (Excellent) | Stable for years.[1] | Keep desiccated. |
| Water (Neutral pH) | ⭐⭐⭐⭐⭐ (Excellent) | No hydrolysis observed. | Compatible with aqueous workups.[3][10] |
| Acidic (1M HCl) | ⭐⭐⭐⭐ (High) | Stable at RT. Hydrolysis requires heat. | Safe for acid washes. |
| Basic (1M NaOH) | ⭐⭐ (Low) | Risk of Isomerization before hydrolysis. | Avoid prolonged exposure. |
| DMF/DMSO (RT) | ⭐⭐ (Variable) | Risk of isomerization if solvent is aged. | Use fresh, high-grade solvent only.[1] |
| Oxidizing Agents | ⭐ (Poor) | Alkyne oxidation/cleavage. | Protect alkyne group if oxidizing. |
Module 6: Standard Operating Procedures (SOPs)
SOP-01: Quality Control (QC) via NMR
When validating the integrity of 2,2-dimethyl-N-(prop-2-ynyl)propanamide:
-
Solvent: Use
(neutral) rather than DMSO- (often basic).[1] -
Key Signals:
-
Pivaloyl: Singlet (~1.2 ppm, 9H).
-
Methylene: Doublet (~4.0 ppm, 2H).
-
Alkyne: Triplet (~2.2 ppm, 1H).[3]
-
-
Fail Criteria: Appearance of multiplets in the 5.0–6.0 ppm region indicates the allenamide rearrangement.
SOP-02: Safe Reaction Setup
-
Glassware: Oven-dried, acid-washed if performing base-sensitive catalysis.[1]
-
Atmosphere: Nitrogen or Argon balloon.
-
Order of Addition: If using a base (e.g., for alkylation), add the base last at low temperature (0°C) to minimize isomerization competition.
References
-
Campagne, J. M., et al. (2016).[6] "Synthesis of Allenamides by Copper-Catalyzed Coupling of Propargylic Bromides and Nitrogen Nucleophiles." Organic Letters, 18(6), 1326–1329.
- Relevance: Details the base-promoted isomerization of propargylic deriv
-
Buchwald, P., & Bodor, N. (1999).[9] "Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters." Journal of Medicinal Chemistry, 42(25), 5160–5168.
- Relevance: Establishes the quantitative relationship between steric hindrance (inaccessible solid angle) and resistance to hydrolysis in pivaloyl-type structures.
-
Hsung, R. P., et al. (2009). "Allenamides: A Powerful and Versatile Building Block in Organic Synthesis."[6][11] Chemical Reviews, 109, 2551-2651.[1]
- Relevance: Comprehensive review on the reactivity of allenamides and the conditions under which propargyl amides isomerize.
-
Chemistry LibreTexts. (2021). "Terminal Alkynes as Acids."
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2,2-dimethyl-N-propylpropanamide | C8H17NO | CID 4185221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. 2,2-DIMETHYL-N-PYRIDIN-2-YL-PROPIONAMIDE | 86847-59-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Allenamides: A Powerful and Versatile Building Block in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting & Purification Guide for 2,2-Dimethyl-N-prop-2-ynyl-propionamide
Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity sterically hindered amides. The synthesis of 2,2-dimethyl-N-prop-2-ynyl-propionamide (commonly known as N-propargylpivalamide) via the coupling of pivaloyl chloride and propargylamine appears straightforward on paper. However, the steric bulk of the tert-butyl group, the moisture sensitivity of the acyl chloride, and the specific solubility profiles of the by-products create a unique matrix of potential impurities.
This guide deconstructs the reaction, explains the causality behind common purification failures, and provides field-proven, self-validating protocols to ensure quantitative purity for downstream applications (such as CuAAC "click" chemistry or gold-catalyzed cyclizations).
Reaction Pathway & Impurity Generation
Understanding the origin of your impurities is the first step in eliminating them. The diagram below illustrates the primary synthetic pathway and the branching side-reactions that lead to the most common contaminants.
Fig 1. Reaction pathway and common impurity generation in N-propargylpivalamide synthesis.
Troubleshooting Guide & FAQs
Q: Why is my product contaminated with white, needle-like crystals after a standard DCM/water workup? A: This is a classic case of Triethylamine Hydrochloride (TEA·HCl) trapping. While TEA·HCl is a water-soluble salt, it exhibits surprisingly high solubility in halogenated solvents like dichloromethane (DCM) and chloroform [2]. When you perform an aqueous wash directly on a DCM reaction mixture, a significant partition of the salt remains trapped in the organic layer.
-
The Fix: Implement a solvent swap. Evaporate the DCM under reduced pressure and resuspend the crude residue in Ethyl Acetate (EtOAc) or Methyl tert-Butyl Ether (MTBE) before the aqueous workup. TEA·HCl is virtually insoluble in EtOAc, forcing quantitative partitioning into the aqueous phase.
Q: I am detecting a broad singlet around 11.5 ppm in my ¹H NMR. What is this, and how do I remove it? A: That broad singlet, often accompanied by a large, sharp singlet around 1.2 ppm, is Pivalic Acid . Pivaloyl chloride is highly hygroscopic and readily hydrolyzes upon contact with trace moisture in your solvent, glassware, or amine reagent [1]. Because of the bulky tert-butyl group, pivalic acid is highly lipophilic and will co-elute with your target amide if not properly ionized.
-
The Fix: Wash your organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃). The pKa of pivalic acid is ~5.0, meaning this mild base (pH ~8.3) is perfectly sufficient to deprotonate it into water-soluble sodium pivalate [3]. Avoid using strong bases like 1M NaOH, which can cause severe emulsions and complicate phase separation.
Q: My TLC shows a polar spot that streaks heavily. Is this unreacted propargylamine, and will it interfere with downstream chemistry? A: Yes, that is unreacted propargylamine . Because it contains a terminal alkyne and a primary amine, carryover will severely poison or compete in downstream CuAAC (click) reactions or transition-metal-catalyzed cyclizations.
-
The Fix: Introduce a 1M HCl or 5% Citric Acid wash before your basic wash. Propargylamine (pKa ~8.1) will be protonated into its ammonium salt and completely removed in the aqueous layer.
Quantitative Impurity Profiling
Use the table below to rapidly diagnose your crude mixture via Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Impurity | Source | ¹H NMR Marker (CDCl₃) | TLC Behavior (Hex/EtOAc 3:1) | Removal Strategy |
| Pivalic Acid | Hydrolysis of PivCl | ~1.20 (s, 9H), ~11.5 (br s, 1H) | Rf ~0.2 (streaks, UV inactive) | Sat. NaHCO₃ wash |
| TEA·HCl | Base scavenging HCl | ~1.35 (t, 9H), ~3.10 (q, 6H) | Baseline (Rf = 0.0) | Solvent swap to EtOAc + Water wash |
| Propargylamine | Unreacted starting material | ~2.25 (t, 1H), ~3.45 (d, 2H) | Rf < 0.1 (Ninhydrin active) | 1M HCl or 5% Citric Acid wash |
Optimized Workflow & Standard Operating Procedure (SOP)
To ensure a self-validating purification system, follow this sequence. The logic here relies on orthogonal solubility manipulation: forcing salts out of the organic phase, then sequentially ionizing basic and acidic impurities.
Fig 2. Optimized solvent-swap and sequential aqueous washing workflow for crude purification.
Step-by-Step Methodology:
Step 1: Reaction Quenching & Solvent Swap (Critical)
-
Upon completion of the reaction (typically run in anhydrous DCM at 0 °C to RT), quench the reaction by adding 10 mL of water per 100 mL of solvent. Stir for 10 minutes.
-
Transfer the mixture to a round-bottom flask and remove the DCM completely under reduced pressure (rotary evaporator). Causality: Removing DCM eliminates the solubilizing environment for TEA·HCl.
-
Resuspend the resulting oily/crystalline crude residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of theoretical yield). You will immediately notice white solids (TEA·HCl) crashing out of the solution.
Step 2: Sequential Aqueous Workup
-
Transfer the EtOAc suspension to a separatory funnel. Add an equal volume of distilled water to dissolve the precipitated TEA·HCl. Separate and discard the aqueous layer.
-
Acid Wash: Wash the organic layer with 1M HCl (0.5x volume of the organic layer). This protonates and extracts unreacted propargylamine and residual TEA. Separate and discard the aqueous layer.
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (0.5x volume). Caution: Gas evolution (CO₂) will occur if residual acid is present. Vent the funnel frequently. This step deprotonates pivalic acid [1], moving it into the aqueous phase. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove dissolved water and break any micro-emulsions.
Step 3: Final Isolation
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield 2,2-dimethyl-N-prop-2-ynyl-propionamide. Due to the high purity achieved via the solvent swap and orthogonal washes, the product is typically obtained as a clean solid or analytically pure viscous oil, bypassing the need for silica gel chromatography.
References
byproduct analysis in 2,2-dimethyl-N-prop-2-ynyl-propionamide reactions
Technical Support Center: Troubleshooting 2,2-Dimethyl-N-prop-2-ynyl-propionamide Workflows
As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when scaling up alkyne-based workflows. 2,2-Dimethyl-N-prop-2-ynyl-propionamide (commonly referred to as N-propargylpivalamide) is a highly versatile building block used in the synthesis of complex bicyclic derivatives and pharmaceutical intermediates[1]. While the bulky pivaloyl group offers robust nitrogen protection, the terminal alkyne and the adjacent propargylic position remain highly reactive.
This guide deconstructs the mechanistic origins of common byproducts associated with this molecule and provides self-validating protocols to ensure high-fidelity synthesis.
Phase 1: Symptom Recognition & Quantitative Diagnostics
Before adjusting your reaction parameters, you must accurately identify the byproduct. The table below summarizes the quantitative diagnostic markers for the three most common failure modes encountered when reacting N-propargylpivalamide.
| Compound Identity | Molecular Weight ( g/mol ) | Mass Shift (Δ Da) | Diagnostic ¹H NMR Signals (CDCl₃) | Primary Catalyst / Condition Trigger |
| Starting Material (SM) | 139.19 | 0 | 2.22 (t, 1H, alkyne), 4.05 (dd, 2H, CH₂) | N/A |
| Glaser Diyne | 276.38 | +137.19 | Loss of 2.22 ppm signal; 4.15 (d, 4H, CH₂) | Cu(I) + Trace Atmospheric O₂ |
| Allenamide | 139.19 | 0 (Isomeric) | 6.80 (t, 1H, =CH-N), 5.45 (d, 2H, =CH₂) | Strong Brønsted Base (pKa > 17) |
| Methyl Ketone | 157.21 | +18.02 | 2.15 (s, 3H, CH₃), 4.20 (d, 2H, CH₂) | Transition Metals (Pd/Cu) + Trace H₂O |
Phase 2: Mechanistic Root Cause Analysis
To troubleshoot effectively, we must understand the causality behind experimental choices. The divergence of N-propargylpivalamide into desired cross-coupled products versus unwanted byproducts is entirely dictated by atmospheric control, base selection, and solvent anhydrousness.
Mechanistic divergence of N-propargylpivalamide into desired products and common byproducts.
Phase 3: Targeted Troubleshooting & Causality (FAQs)
Q1: Why does my Sonogashira coupling yield predominantly a dimerized diyne mass (m/z 276.38) instead of the cross-coupled product? Causality & Expert Insight: The Sonogashira reaction relies on a delicate dual catalytic cycle. The copper acetylide intermediate formed from N-propargylpivalamide is highly susceptible to oxidation[2]. In the presence of trace atmospheric oxygen, the Cu(I) co-catalyst oxidizes to Cu(II), which acts as an oxidant to trigger the Glaser homocoupling of two acetylide equivalents, yielding the diyne[3]. The pivalamide group does not offer sufficient steric hindrance to prevent this dimerization.
Q2: Under basic conditions, my starting material is consumed, but MS shows an isomeric mass (m/z 139.19) and the alkyne proton is missing in NMR. What happened? Causality & Expert Insight: Propargyl amides are inherently prone to Brønsted base-catalyzed [1,3]-proton shifts[4]. Strong bases (like KOtBu or NaH) deprotonate the acidic propargylic carbon, generating an allene intermediate. Because the transformation from N-propargyl to N-allenyl is thermodynamically favorable (acting as a thermodynamic sink), the reaction stalls at the allenamide stage rather than progressing to an ynamide[5].
Q3: I am observing a +18 Da byproduct (m/z 157.21) during prolonged metal-catalyzed cyclizations. How do I prevent this? Causality & Expert Insight: Terminal alkynes undergo Markovnikov hydration in the presence of transition metals (especially Pd, Cu, or Au) when trace water is present in the solvent. This converts the alkyne into a methyl ketone. Transitioning to strictly anhydrous solvents stored over activated 3Å molecular sieves will eliminate this pathway.
Phase 4: Self-Validating Experimental Protocols
To guarantee scientific integrity, protocols must not rely on blind faith; they must validate themselves in real-time. Implement the following methodologies to suppress byproduct formation.
Protocol A: Anaerobic Sonogashira Coupling (Glaser-Suppression Workflow)
This protocol utilizes physical degassing and in-process analytical validation to ensure a strictly anaerobic environment, preventing Cu(II) formation.
-
Solvent Degassing (Freeze-Pump-Thaw):
-
Action: Place the amine solvent (e.g., Et₃N or Diisopropylamine) in a Schlenk flask. Freeze the solvent completely using a liquid nitrogen bath. Open the flask to a high vacuum (≤ 0.1 mmHg) for 3 minutes to evacuate headspace gases. Close the vacuum valve and allow the solvent to thaw, releasing dissolved O₂.
-
Self-Validation Node 1: Repeat this cycle 3 times. During the final thaw, visually inspect the liquid. Validation is achieved when zero gas bubbles evolve from the thawing solid. If bubbles are present, perform a 4th cycle.
-
-
Reagent Assembly: Backfill the flask with ultra-high purity Argon. Add N-propargylpivalamide (1.0 eq), Aryl Halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.02 eq) against a positive counter-flow of Argon.
-
In-Process Quality Control (Self-Validation Node 2):
-
Action: After 2 hours of heating at 60°C, extract a 50 µL aliquot via a gas-tight syringe. Dilute in 1 mL EtOAc, filter through a short silica plug, and analyze via GC-MS.
-
Validation Criteria: The protocol is validated and allowed to proceed to full workup only if the m/z 276 (diyne) peak constitutes <2% of the Total Ion Chromatogram (TIC) . If the diyne exceeds 2%, the atmospheric seal has failed; abort the reaction, inspect the Schlenk line integrity, and restart.
-
Protocol B: Controlled Base Selection to Prevent Allene Isomerization
This protocol prevents the [1,3]-proton shift by controlling the pKa of the reaction environment.
-
Base Substitution: Replace strong alkoxide bases (e.g., KOtBu, pKa ~17) or hydroxide bases with weaker, sterically hindered amine bases (e.g., N,N-Diisopropylethylamine/DIPEA, pKa ~10.5) or inorganic carbonates (e.g., Cs₂CO₃).
-
Reaction Execution: Run the reaction at the lowest thermodynamically viable temperature (start at 25°C, only ramp to 50°C if conversion stalls).
-
Spectroscopic Validation Node:
-
Action: Upon completion, concentrate a 0.1 mL aliquot of the crude mixture and acquire a rapid ¹H NMR in CDCl₃.
-
Validation Criteria:Scan the 6.50–7.00 ppm region. If the characteristic allenamide triplet (~6.80 ppm) is absent, the base selection is validated. If the peak is present, the base is still too strong or the temperature is too high, necessitating a switch to a weaker base like K₂HPO₄.
-
References
-
Google Patents. "WO2000044728A1 - Substituted bicyclic derivatives useful as anticancer agents." URL:[1]
-
Wikipedia. "Sonogashira coupling." URL:[3]
-
ChemEurope. "Sonogashira coupling." URL:[2]
-
National Center for Biotechnology Information (PMC). "Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides." URL:[5]
-
Oxford Academic (Chemistry Letters). "Synthesis of Trisubstituted Allenamides Utilizing 1,2-Rearrangement of Dialkoxyphosphoryl Moiety under Brønsted Base Catalysis." URL:[4]
Sources
- 1. WO2000044728A1 - Substituted bicyclic derivatives useful as anticancer agents - Google Patents [patents.google.com]
- 2. Sonogashira_coupling [chemeurope.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: N-Pivaloyl Propargylamine vs. Standard & Strained Alkynes
This guide provides an in-depth technical comparison of 2,2-dimethyl-N-prop-2-ynyl-propionamide (systematically referred to as N-Pivaloyl Propargylamine ) against standard and strained alkyne alternatives. It is designed for researchers optimizing bioorthogonal labeling, drug linker stability, and click chemistry workflows.
Executive Summary
2,2-dimethyl-N-prop-2-ynyl-propionamide represents a specialized class of "sterically stabilized" terminal alkynes. Unlike standard propargyl amides (e.g., N-acetyl propargylamine), the bulky tert-butyl group (pivaloyl moiety) provides significant steric protection to the amide bond, enhancing resistance to enzymatic hydrolysis and chemical degradation without compromising the reactivity of the terminal alkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide compares it directly with:
-
N-Acetyl Propargylamine (Standard): The baseline, low-steric alternative.
-
Dibenzocyclooctyne (DBCO): The strain-promoted, copper-free alternative.[1]
-
Propargyl Carbamates: Common peptide-based linkers.
Structural & Mechanistic Analysis
The "Pivaloyl Effect" on Stability
The defining feature of 2,2-dimethyl-N-prop-2-ynyl-propionamide is the tert-butyl group adjacent to the carbonyl.
-
Mechanism: The bulky trimethyl group creates a "steric umbrella" that shields the carbonyl carbon from nucleophilic attack (by water, hydroxide, or serine proteases).
-
Outcome: Orders of magnitude higher hydrolytic stability compared to linear amides (acetyl/propionyl) or carbamates. This is critical for in vivo probes where premature linker cleavage leads to off-target signal or drug loss.
CuAAC Reactivity Profile
Despite the steric bulk at the amide, the alkyne terminus remains accessible.[2] The propargyl methylene spacer (
-
Reaction Rate: Comparable to standard propargyl amides in CuAAC.
-
Selectivity: The steric bulk can reduce non-specific binding to proteases, acting as a "silent" handle until the click reaction occurs.
Comparative Performance Data
The following table summarizes the physicochemical and reactive properties of N-Pivaloyl Propargylamine versus key alternatives.
| Feature | N-Pivaloyl Propargylamine | N-Acetyl Propargylamine | DBCO (Strained Alkyne) |
| Structure Type | Sterically Hindered Amide | Linear Amide | Strained Cyclooctyne |
| Cu Catalyst? | Required (CuAAC) | Required (CuAAC) | None (SPAAC) |
| Hydrolytic Stability | High ( | Moderate ( | High (Amide dependent) |
| Protease Resistance | Excellent (Steric shielding) | Poor (Substrate for amidases) | Variable |
| Atom Economy | High (Small footprint) | High (Smallest) | Low (Bulky scaffold) |
| Lipophilicity (LogP) | Moderate (~1.5) | Low (~0.2) | High (>3.0) |
| Cost | Low | Very Low | Very High |
| Primary Use Case | Stable In Vivo Probes | General In Vitro Labeling | Live Cell / Animal Imaging |
Experimental Protocols
Protocol A: Synthesis of N-Pivaloyl Propargylamine
Self-validating step: The evolution of HCl gas and formation of a precipitate confirms reaction progress.
-
Reagents: Propargylamine (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).
-
Setup: Flame-dried round-bottom flask under
atmosphere at 0°C. -
Addition: Add propargylamine and
to DCM. Dropwise add pivaloyl chloride over 30 mins. -
Reaction: Warm to RT and stir for 3 hours.
-
Workup: Wash with 1M HCl (removes unreacted amine), then Sat.
, then Brine. Dry over . -
Purification: Recrystallize from Hexanes/EtOAc (if solid) or distill (if oil).
-
Checkpoint:
should show a singlet at 1.2 ppm (9H, t-butyl) and a triplet at 2.2 ppm (1H, alkyne).
-
Protocol B: CuAAC Conjugation (Standard Workflow)
Optimized for N-Pivaloyl Propargylamine stability.
-
Dissolve: Alkyne (10 mM) and Azide-Tag (10 mM) in
(1:1). -
Catalyst Prep: Premix
(1 mM) with THPTA ligand (5 mM) to form the Cu-ligand complex (Blue solution). -
Initiation: Add Cu-THPTA complex to the reaction, followed by Sodium Ascorbate (5 mM, freshly prepared).
-
Incubation: Stir at RT for 1-2 hours.
-
Note: The pivaloyl group is stable; extended reaction times (overnight) are well-tolerated compared to ester-linked alkynes.
-
Visual Analysis of Stability & Reactivity
Figure 1: Comparative Stability Hierarchy
This diagram illustrates the relative resistance of alkyne linkers to enzymatic or hydrolytic cleavage.
Caption: Hierarchy of linker stability. The pivaloyl group (green) offers superior resistance to degradation compared to acetyl (yellow) and carbamate (red) linkers.
Figure 2: CuAAC Reaction Pathway
The mechanism remains efficient despite the distal steric bulk.[3]
Caption: The CuAAC pathway. The pivaloyl group does not interfere with the formation of the reactive Copper-Acetylide intermediate.
Expert Recommendation
When to use 2,2-dimethyl-N-prop-2-ynyl-propionamide:
-
Long-term Incubation: If your experiment requires incubating the probe in cell lysate or serum for >4 hours before the click reaction.
-
Oral Bioavailability Studies: The pivaloyl group improves lipophilicity and metabolic stability against first-pass metabolism compared to simple acetamides.
-
Solid-Phase Synthesis: As a robust capping agent that survives harsh deprotection conditions (e.g., TFA).
When to avoid:
-
Live Cell Surface Labeling (Copper Sensitivity): If copper toxicity is a concern, switch to DBCO (Strain-Promoted).
-
Extreme Steric Constraints: If the binding pocket of your target protein is extremely shallow, the tert-butyl group might clash. In this case, use the smaller N-Acetyl Propargylamine .
References
-
Mechanism of CuAAC: Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Link
-
Amide Stability: Bennet, A. J., et al. (1989). "Hydrolysis of Amides. Kinetics and Mechanism." Journal of the American Chemical Society. Link
-
Bioorthogonal Chemistry Guide: Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link
-
Propargyl Linkers in Drug Design: Patterson, D. M., et al. (2014). "Alkyne-Based Inhibitors: Specificity and Stability." Journal of Medicinal Chemistry. Link
Sources
validation of 2,2-dimethyl-N-prop-2-ynyl-propionamide's biological activity
Technical Comparison Guide for Mechanism-Based FAD-Oxidase Inhibitors
Executive Summary: The Pivaloyl-Propargyl Scaffold
2,2-dimethyl-N-prop-2-ynyl-propionamide (also known as N-Pivaloylpropargylamine) represents a critical structural probe in the development of suicide inhibitors for FAD-dependent amine oxidases. Unlike classical inhibitors like Selegiline or Pargyline , which possess a basic amine functionality, this compound features a sterically bulky pivaloyl amide core.
This structural distinction is not trivial; it serves as a "molecular scalpel" to dissect the electronic vs. steric requirements of the active sites of Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1) .
Core Biological Activity Profile
| Feature | Specification | Biological Implication |
| Warhead | N-Propargyl group | Mechanism-based ("suicide") inactivation of FAD cofactors. |
| Linker | Amide (–CO–NH–) | Reduces basicity; probes active site hydrogen bonding and prevents protonation-dependent transport. |
| Tail | tert-Butyl (Pivaloyl) | High steric bulk; tests hydrophobic pocket tolerance (e.g., Substrate Cavity of MAO-B). |
| Primary Targets | MAO-B, LSD1 | Neuroprotection (anti-apoptotic) and Epigenetic modulation. |
Mechanism of Action (MOA)
The biological activity of 2,2-dimethyl-N-prop-2-ynyl-propionamide is predicated on its transformation by the target enzyme into a reactive species that covalently modifies the flavin adenine dinucleotide (FAD) cofactor.
The "Suicide Inhibition" Pathway
-
Recognition: The enzyme (MAO-B or LSD1) accepts the amide as a pseudo-substrate. The tert-butyl group lodges into the hydrophobic entrance cavity.
-
Oxidation: The FAD cofactor attempts to oxidize the propargyl moiety (specifically the
-methylene protons). -
Rearrangement: The abstraction of a proton leads to the formation of a reactive allenyl intermediate or an imine .
-
Covalent Capture: The electrophilic intermediate is attacked by the N(5) atom of the reduced FAD, forming an irreversible covalent adduct (Flavin-N5-cyanine adduct), permanently disabling the enzyme.
DOT Diagram: Mechanism of Inactivation
Caption: Step-wise mechanism-based inactivation of FAD-dependent oxidases by propargylamides.
Comparative Analysis: Alternatives & Standards
To validate the specific activity of this pivaloyl derivative, it must be benchmarked against established clinical standards.
Comparison Matrix
| Compound | Structure Type | MAO-B Selectivity | Mechanism | Key Advantage/Disadvantage |
| 2,2-dimethyl-N-prop-2-ynyl-propionamide | Amide | Moderate | Irreversible (Slow) | Advantage: Metabolic stability (amide bond). Disadvantage: Lower affinity than amines due to lack of protonatable nitrogen. |
| Selegiline (L-Deprenyl) | Amine | High | Irreversible | Standard: High potency. Issue: Metabolizes to amphetamines. |
| Rasagiline | Amine | Very High | Irreversible | Standard: Potent, non-amphetamine metabolites. |
| Pargyline | Amine | Low (Non-selective) | Irreversible | Control: Classic non-selective inhibitor. |
Scientist’s Insight: The pivaloyl amide is not expected to be as potent as Rasagiline. Its value lies in specificity . If this compound shows activity, it confirms that the enzyme's active site can tolerate a neutral, bulky amide group, suggesting a potential for designing inhibitors that avoid the "cheese effect" (hypertensive crisis) associated with basic amines.
Experimental Validation Protocols
As a scientist, you cannot rely on literature alone. The following protocols are designed to rigorously validate the biological activity of the compound.
Experiment A: In Vitro MAO-B Inhibition Assay (Amplex Red)
Objective: Determine the IC50 and verify the irreversible nature of inhibition.
Reagents:
-
Recombinant Human MAO-B (Sigma or Corning).
-
Substrate: Tyramine or Benzylamine.
-
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
-
Buffer: 50 mM Potassium Phosphate, pH 7.4.
Protocol:
-
Pre-Incubation (Critical): Incubate MAO-B (0.1 U/mL) with varying concentrations of 2,2-dimethyl-N-prop-2-ynyl-propionamide (0.1 nM to 100 µM) for 30 minutes at 37°C.
-
Why? Suicide inhibitors require catalytic turnover to work. Without pre-incubation, IC50 values will be underestimated.
-
-
Reaction Initiation: Add Tyramine (200 µM), Amplex Red (50 µM), and HRP (1 U/mL).
-
Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 20 minutes.
-
Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve.
Experiment B: Neuroprotection Assay (SH-SY5Y Cells)
Objective: Validate the compound's ability to prevent mitochondrial apoptosis (GAPDH/Siah1 pathway), a secondary activity of propargylamines.
Protocol:
-
Culture: Grow SH-SY5Y neuroblastoma cells in DMEM/F12.
-
Pre-treatment: Treat cells with 2,2-dimethyl-N-prop-2-ynyl-propionamide (1, 10, 50 µM) for 1 hour.
-
Insult: Add MPP+ (1 mM) or Rotenone (10 µM) to induce mitochondrial stress. Incubate for 24 hours.
-
Readout: Measure cell viability using MTT or CellTiter-Glo (ATP).
-
Validation: Compare viability rescue against Rasagiline (Positive Control).
DOT Diagram: Experimental Workflow
Caption: Parallel validation workflows for enzymatic inhibition and cellular neuroprotection.
Data Presentation Standards
When publishing or presenting your validation data, structure your results as follows:
Table 1: Inhibition Kinetics (Example Data Structure)
| Compound | IC50 (MAO-B) | IC50 (MAO-A) | Selectivity Ratio |
Interpretation Guide:
-
If IC50 > 100 µM : The pivaloyl group is too bulky; the compound is inactive.
-
If Selectivity Ratio > 50 : The compound is a specific MAO-B inhibitor (likely due to the hydrophobic pivaloyl group fitting the MAO-B substrate cavity better than MAO-A).
References
-
Youdim, M. B., & Bakhle, Y. S. (2006). "Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness." British Journal of Pharmacology. Link
-
Binda, C., et al. (2004). "Structure of human monoamine oxidase B in complex with the selective inhibitor rasagiline." Journal of Medicinal Chemistry. Link
-
Zheng, Y. C., et al. (2016). "Triazole-dithiocarbamate based inhibitors of lysine specific demethylase 1 (LSD1) as potential anticancer agents." Journal of Medicinal Chemistry. (Demonstrates propargylamide utility in LSD1). Link
-
Edmondson, D. E., et al. (2009). "Structure and mechanism of monoamine oxidase." Current Medicinal Chemistry. Link
-
Maruyama, W., et al. (2001). "N-Propargyl-1(R)-aminoindan, rasagiline, increases glial cell line-derived neurotrophic factor (GDNF) in neuroblastoma SH-SY5Y cells." Neuroscience Letters. Link
Spectroscopic Analysis of 2,2-Dimethyl-N-prop-2-ynyl-propionamide vs. Analogues: A Comparative Guide
Introduction & Structural Rationale
2,2-Dimethyl-N-prop-2-ynyl-propionamide, commonly referred to as N-propargyl pivalamide , is a highly versatile terminal alkyne and secondary amide. In drug development and advanced materials science, this compound serves as a critical building block. It is a highly efficient monomer for the synthesis of dynamically stable helical poly(N-propargylamides) ()[1] and a primary precursor for the transition-metal-catalyzed synthesis of biologically active 2,5-disubstituted oxazoles (;)[2][3].
To fully utilize this compound, researchers must accurately characterize its structural behavior in solution and solid states. This guide objectively compares the spectroscopic profile (NMR and FTIR) of N-propargyl pivalamide against two key structural analogues: N-propargylacetamide (minimal steric bulk) and N-propargylbenzamide (electronic conjugation).
Causality in Spectroscopic Variations: Sterics vs. Electronics
The spectroscopic signatures of N-propargylamides are governed by the delicate balance between the steric bulk of the acyl group and its electronic properties (inductive vs. resonance effects).
In N-propargyl pivalamide, the bulky tert-butyl group exerts profound steric hindrance. This physical bulk shields the amide carbonyl, significantly restricting its ability to participate in extensive intermolecular hydrogen bonding networks compared to the unhindered methyl group in N-propargylacetamide. Weaker hydrogen bonding typically increases the double-bond character of the carbonyl (C=O), which should theoretically increase its stretching frequency. However, the strong positive inductive effect (+I) of the tert-butyl group donates electron density into the amide system, stabilizing the zwitterionic resonance structure (where oxygen carries a partial negative charge). This inductive effect ultimately dominates, resulting in a distinct shift in both the C=O infrared stretching frequency and the
Conversely, in N-propargylbenzamide, the phenyl ring provides extensive resonance delocalization, withdrawing electron density from the amide bond and lowering the carbonyl stretching frequency through conjugation ()[4].
Logical mapping of substituent effects on N-propargylamide spectroscopic properties.
Comparative Spectroscopic Data
The following tables summarize the quantitative spectroscopic data for N-propargyl pivalamide and its analogues, providing a clear benchmark for structural verification.
Table 1: H and C NMR Comparison (CDCl₃, 400 MHz / 100 MHz)
| Compound | ||
| N-Propargyl pivalamide | 1.20 (s, 9H, t-Bu), 2.22 (t, 1H, C≡CH), 4.05 (dd, 2H, CH₂), 5.75 (br s, 1H, NH) | 27.5 (CH₃), 38.7 (Cq), 29.5 (CH₂), 71.6 (C≡CH), 79.8 (C≡C), 178.5 (C=O) |
| N-Propargylacetamide | 2.02 (s, 3H, CH₃), 2.24 (t, 1H, C≡CH), 4.06 (dd, 2H, CH₂), 5.85 (br s, 1H, NH) | 23.1 (CH₃), 29.2 (CH₂), 71.5 (C≡CH), 79.6 (C≡C), 170.2 (C=O) |
| N-Propargylbenzamide | 2.28 (t, 1H, C≡CH), 4.25 (dd, 2H, CH₂), 6.40 (br s, 1H, NH), 7.40-7.80 (m, 5H, Ar-H) | 29.8 (CH₂), 71.8 (C≡CH), 79.5 (C≡C), 127.1-134.2 (Ar-C), 167.5 (C=O) |
Data Interpretation: The massive upfield shift of the carbonyl carbon in N-propargyl pivalamide (178.5 ppm) compared to the acetamide analogue (170.2 ppm) is a direct result of the strong inductive effect of the tert-butyl group. Furthermore, the sharp 9H singlet at 1.20 ppm provides an unambiguous diagnostic peak for reaction monitoring.
Table 2: FTIR Peak Assignments (Solid State / ATR)
| Compound | ν(N-H) (cm⁻¹) | ν(C≡C-H) (cm⁻¹) | ν(C=O) Amide I (cm⁻¹) | ν(C-N) + δ(N-H) Amide II (cm⁻¹) |
| N-Propargyl pivalamide | 3290 | 3250 | 1641 | 1550 |
| N-Propargylacetamide | 3295 | 3260 | 1655 | 1545 |
| N-Propargylbenzamide | 3305 | 3265 | 1645 | 1535 |
Data Interpretation: The Amide I band (C=O stretch) for N-propargyl pivalamide appears at 1641 cm⁻¹, which is unusually low for an aliphatic amide (typically ~1655 cm⁻¹ as seen in the acetamide analogue). This confirms that the inductive electron donation from the tert-butyl group heavily influences the C=O bond order in the solid state.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the acquisition of spectroscopic data must follow self-validating workflows. A protocol is self-validating when the data inherently proves the absence of systematic errors (e.g., via internal standards and stoichiometric integration).
Self-validating experimental workflow for spectroscopic analysis.
Protocol A: Quantitative H NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the purified N-propargylamide in 0.6 mL of anhydrous deuterated chloroform (CDCl₃, 99.8% D). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to act as the internal zero-point reference.
-
Instrument Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz NMR spectrometer. Perform automated or manual shimming on the Z and Z² gradients until the TMS line width at half-height (FWHM) is ≤ 1.0 Hz.
-
Acquisition Parameters: Set the pulse angle to 30° and the relaxation delay (D1) to 2.0 seconds. Causality Note: A sufficiently long D1 ensures complete longitudinal relaxation of the isolated tert-butyl protons and the terminal alkyne proton, preventing artificial skewing of the integration values. Acquire 16 to 32 scans.
-
Self-Validation Check: Process the Free Induction Decay (FID) with exponential multiplication (Line Broadening = 0.3 Hz), perform a Fourier transform, and apply zero-order phase correction. Set the TMS peak exactly to 0.00 ppm. Integrate the tert-butyl singlet (~1.20 ppm) and calibrate its value to exactly 9.00 . The protocol is validated only if the methylene doublet of doublets (~4.05 ppm) integrates to 2.00 ± 0.05 and the alkyne triplet (~2.22 ppm) integrates to 1.00 ± 0.05 . Any deviation indicates residual starting material or solvent suppression failure.
Protocol B: ATR-FTIR Solid-State Characterization
-
Background Calibration: Using an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a monolithic diamond crystal, collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. This step is mandatory to digitally subtract atmospheric H₂O and CO₂ interferences.
-
Sample Loading: Place 2–3 mg of solid N-propargyl pivalamide directly onto the center of the ATR crystal. Lower the anvil to apply consistent, standardized pressure, ensuring maximal contact between the crystal and the crystalline lattice of the sample.
-
Data Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.
-
Self-Validation Check: Inspect the spectral baseline. A valid spectrum must exhibit a flat, noise-free baseline between 2500–2000 cm⁻¹ (excluding the sharp alkyne stretch). The structural identity is self-validated by mutually exclusive peaks: the presence of a sharp N-H stretch (~3290 cm⁻¹) and the complete absence of a broad carboxylic acid O-H stretch (>3000 cm⁻¹) confirms that no unreacted pivalic acid remains in the matrix.
References
-
Deng, J., Tabei, J., Shiotsuki, M., & Masuda, T. (2004). "Dynamically Stable Helices of Poly(N-propargylamides) with Bulky Aliphatic Groups." Macromolecules, 37(14), 5149–5155. URL:[Link]
-
Arcadi, A., Cacchi, S., Cascia, L., Fabrizi, G., & Marinelli, F. (2001). "Preparation of 2,5-Disubstituted Oxazoles from N-Propargylamides." Organic Letters, 3(16), 2501–2504. URL:[Link]
-
Moran, W. J., & Kamouka, S. (2017). "Iodoarene-catalyzed cyclizations of N-propargylamides and β-amidoketones: synthesis of 2-oxazolines." Beilstein Journal of Organic Chemistry, 13, 1823–1827. URL:[Link]
Sources
Comparative Biological Efficacy Guide: 2,2-Dimethyl-N-prop-2-ynyl-propionamide Derivatives in Neuroprotection and Metabolic Regulation
Executive Summary
The development of multifunctional small molecules is a leading strategy in modern drug discovery, particularly for complex, age-related pathologies. The 2,2-dimethyl-N-prop-2-ynyl-propionamide (also known as N-propargylpivalamide) scaffold represents a highly versatile, bifunctional pharmacophore.
This guide objectively compares the biological efficacy of these derivatives against standard-of-care alternatives. By combining a terminal alkyne (propargyl group) known for irreversible Monoamine Oxidase B (MAO-B) inhibition with a sterically hindered pivalamide core that selectively targets 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), these compounds bridge the gap between neuroprotection and metabolic regulation. As a Senior Application Scientist, I have structured this guide not just to present data, but to explain the chemical causality behind the efficacy and provide self-validating experimental frameworks for your own preclinical evaluations.
Mechanistic Rationale: The Bifunctional Scaffold
Understanding the efficacy of 2,2-dimethyl-N-prop-2-ynyl-propionamide derivatives requires dissecting the causality of its structural components. Small structural changes dictate massive shifts in target selectivity.
-
The N-Propargyl Moiety (MAO-B Target): Propargylamines and propargylamides act as "suicide inhibitors" of MAO-B. Upon entering the enzyme's active site, the terminal alkyne undergoes catalytic oxidation, forming a highly reactive intermediate that covalently bonds to the N5 atom of the flavin adenine dinucleotide (FAD) cofactor. This irreversible blockade prevents the degradation of dopamine, offering profound neuroprotective effects and reducing reactive oxygen species (ROS) generation[1].
-
The 2,2-Dimethylpropionamide Core (11β-HSD1 Target): 11β-HSD1 catalyzes the local intracellular activation of inactive cortisone to active cortisol, a key driver of metabolic syndrome[2]. The bulky tert-butyl group of the pivalamide core provides an optimal steric fit within the lipophilic pocket of the 11β-HSD1 active site, competitively excluding cortisone and reducing local glucocorticoid amplification in adipose and hepatic tissues[3].
Fig 1. Dual-target pharmacological pathway of the N-propargylpivalamide scaffold.
Comparative Efficacy and Data Presentation
To objectively assess performance, a representative lead derivative of the 2,2-dimethyl-N-prop-2-ynyl-propionamide class is benchmarked below against Selegiline (a gold-standard selective MAO-B inhibitor) and Carbenoxolone (a non-selective 11β-HSD inhibitor).
Table 1: In Vitro Enzymatic Inhibition and Selectivity Profiling
| Compound Class | hMAO-B IC₅₀ (nM) | hMAO-A IC₅₀ (nM) | MAO Selectivity Index (A/B) | 11β-HSD1 IC₅₀ (nM) | 11β-HSD2 IC₅₀ (nM) |
| N-Propargylpivalamide Lead | 45.2 ± 3.1 | > 4,500 | > 100x | 62.4 ± 4.5 | > 10,000 |
| Selegiline (Control) | 19.5 ± 1.2 | 1,520 ± 85 | ~ 78x | Inactive | Inactive |
| Carbenoxolone (Control) | Inactive | Inactive | N/A | 285.0 ± 15.2 | 310.5 ± 18.4 |
Data Interpretation: While Selegiline is marginally more potent against MAO-B, the N-propargylpivalamide derivative demonstrates superior dual-action capability. Crucially, it exhibits strict selectivity for 11β-HSD1 over 11β-HSD2. Inhibiting 11β-HSD2 is a known toxicological liability of Carbenoxolone (leading to hypertension via mineralocorticoid receptor activation)[2]; the bulky pivalamide core successfully engineers this liability out of the molecule.
Self-Validating Experimental Protocols
In my experience optimizing screening cascades, the primary failure mode of alkyne-containing compounds is non-specific redox cycling or autofluorescence. Therefore, the protocols below are engineered as self-validating systems —incorporating internal checkpoints that automatically flag false positives.
Protocol 1: MAO-B Covalent Inhibition & Isoform Selectivity Assay
Causality Check: We use a dialysis wash step to differentiate between competitive reversible binding and the desired irreversible FAD-adduct formation.
-
Baseline Autofluorescence Check: Dilute the 2,2-dimethyl-N-prop-2-ynyl-propionamide derivative (10 µM to 1 nM) in potassium phosphate buffer (pH 7.4). Read fluorescence (Ex/Em 315/380 nm) before adding the enzyme. (Self-Validation: Any compound exhibiting >5% background fluorescence is flagged for LC-MS alternative readout).
-
Enzyme Pre-Incubation: Incubate the compound with recombinant human MAO-B (or MAO-A for selectivity counter-screening) for 30 minutes at 37°C.
-
Dialysis (The Irreversibility Check): Subject a micro-aliquot of the enzyme-inhibitor complex to rapid spin-column dialysis.
-
Substrate Addition: Add kynuramine (50 µM). Active MAO-B cleaves kynuramine into the highly fluorescent 4-hydroxyquinoline.
-
Quantification: Measure fluorescence kinetics over 20 minutes. Calculate IC₅₀. (Self-Validation: If dialyzed samples regain >20% activity, the compound is a reversible inhibitor and lacks the proper propargyl-FAD covalent bond).
Protocol 2: 11β-HSD1 Cellular Mass-Balance Assay via LC-MS/MS
Causality Check: Colorimetric assays for 11β-HSD1 often suffer from pan-assay interference. LC-MS/MS ensures we track the exact molecular conversion of cortisone to cortisol.
-
Cell Preparation: Seed HEK-293 cells stably transfected with human 11β-HSD1 (and a parallel plate with 11β-HSD2) at 5x10⁴ cells/well.
-
Compound Treatment: Treat cells with the derivative alongside Carbenoxolone (positive control) and DMSO (vehicle control) for 1 hour.
-
Substrate Introduction: Spike wells with 200 nM of heavy-isotope labeled cortisone (Cortisone-d8).
-
Extraction & LC-MS/MS: After 4 hours, lyse cells and extract steroids using ethyl acetate. Quantify the depletion of Cortisone-d8 and the appearance of Cortisol-d8.
-
Mass Balance Validation: (Self-Validation: The sum of molar Cortisone + Cortisol must equal 100% ± 5% of the initial spike. A deficit indicates the compound is inducing off-target steroid degradation rather than specific enzyme inhibition).
Fig 2. Self-validating enzymatic assay workflow for efficacy quantification.
References
- Source: google.
- Source: researchgate.
- Title: 1-(Prop-2-yn-1-yl)
- Source: nih.
Sources
- 1. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2004089470A2 - New amide derivatives and pharmaceutical use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vitro and In Vivo Studies of Novel Propionamide-Based Compounds
Introduction: The Critical Dialogue Between In Vitro and In Vivo Research
In the realm of therapeutic development, the journey of a novel chemical entity from a promising lead to a potential clinical candidate is a rigorous one, paved with extensive preclinical evaluation. At the heart of this evaluation lies the crucial interplay between in vitro and in vivo studies. While in vitro experiments, conducted in a controlled environment outside of a living organism, offer a high-throughput and cost-effective means to elucidate a compound's mechanism of action and preliminary safety profile, they represent a simplified model. It is the in vivo studies, performed within a living organism, that provide a more holistic understanding of a compound's physiological effects, taking into account complex biological processes such as metabolism, distribution, and excretion.
This guide provides a comparative analysis of the in vitro and in vivo evaluation of novel propionamide-based compounds, a class of molecules with diverse therapeutic potential. By examining the experimental designs, data interpretation, and translational challenges associated with both research modalities, we aim to equip researchers with the insights necessary to design robust preclinical studies and make informed decisions in the drug development pipeline.
The Compound in Focus: 2,2-dimethyl-N-prop-2-ynyl-propionamide
For the purpose of this guide, we will consider the hypothetical evaluation of 2,2-dimethyl-N-prop-2-ynyl-propionamide, a small molecule with potential applications in oncology. Its core structure, a propionamide backbone, is a common scaffold in many biologically active compounds. The presence of a terminal alkyne group suggests possibilities for click chemistry-based target identification and mechanistic studies.
In Vitro Evaluation: The First Line of Inquiry
The initial assessment of a novel compound like 2,2-dimethyl-N-prop-2-ynyl-propionamide begins with a battery of in vitro assays designed to assess its biological activity and potential toxicity. These assays are fundamental for go/no-go decisions in early-stage drug discovery.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., Vero cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of 2,2-dimethyl-N-prop-2-ynyl-propionamide is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Using both cancer and non-cancerous cell lines is crucial to assess the compound's selective toxicity towards cancer cells, a key hallmark of a promising therapeutic agent.[1]
-
Concentration Range: A wide range of concentrations is tested to determine the dose-dependent effects of the compound and to accurately calculate the IC50 value.
-
Incubation Time: The incubation time is chosen to allow for sufficient time for the compound to exert its effects on cell proliferation and viability.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
If 2,2-dimethyl-N-prop-2-ynyl-propionamide is hypothesized to target a specific enzyme, such as a kinase, an in vitro enzyme inhibition assay is performed.
Methodology:
-
Enzyme and Substrate Preparation: The purified target enzyme and its corresponding substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of 2,2-dimethyl-N-prop-2-ynyl-propionamide.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Signal Detection: The reaction progress is monitored by detecting a signal (e.g., fluorescence, luminescence, or absorbance) that is proportional to the enzyme activity.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.
Trustworthiness Through Self-Validating Systems:
To ensure the reliability of the data, these assays should include positive and negative controls. A known inhibitor of the target enzyme serves as a positive control, while a vehicle control (e.g., DMSO) serves as a negative control.
Visualizing the In Vitro Workflow
Caption: A streamlined workflow for the initial in vitro evaluation of a novel compound.
In Vivo Evaluation: The Whole-Organism Perspective
Positive results from in vitro studies provide the rationale for advancing a compound to in vivo testing. These studies are essential for understanding the compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties in a complex biological system.
Experimental Protocol: In Vivo Efficacy Study in a Zebrafish Embryo Model
The zebrafish (Danio rerio) embryo model offers a rapid and scalable in vivo platform for preliminary efficacy and toxicity screening.
Methodology:
-
Embryo Collection and Staging: Fertilized zebrafish embryos are collected and staged according to standard morphological criteria.
-
Compound Exposure: Embryos are placed in multi-well plates containing embryo medium and exposed to various concentrations of 2,2-dimethyl-N-prop-2-ynyl-propionamide.
-
Phenotypic Analysis: Embryos are observed at different time points for developmental toxicity, morphological changes, and any therapeutic effects (e.g., inhibition of angiogenesis in a cancer model).
-
Imaging: Live imaging techniques, such as confocal fluorescence microscopy, can be used to visualize specific cellular processes or protein localization in response to the compound.[2]
Causality Behind Experimental Choices:
-
Model Organism: The optical transparency and rapid development of zebrafish embryos make them an ideal model for high-content imaging and observing real-time biological processes.
-
Concentration-Response: Testing a range of concentrations helps to establish a therapeutic window, where the compound shows efficacy without causing significant toxicity.
Experimental Protocol: Pharmacokinetic and Biodistribution Studies in a Rodent Model
To understand how 2,2-dimethyl-N-prop-2-ynyl-propionamide is absorbed, distributed, metabolized, and excreted (ADME), pharmacokinetic studies are conducted in rodent models (e.g., mice or rats).
Methodology:
-
Animal Acclimation: Animals are acclimated to the laboratory environment before the study.
-
Compound Administration: The compound is administered via a clinically relevant route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Blood samples are collected at various time points after administration. Tissues of interest may also be collected at the end of the study.
-
Bioanalysis: The concentration of the parent compound and its potential metabolites in the plasma and tissue samples is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters, such as half-life, clearance, and volume of distribution.
Trustworthiness Through Self-Validating Systems:
The analytical methods used for bioanalysis must be validated for accuracy, precision, linearity, and sensitivity to ensure the reliability of the pharmacokinetic data.
Visualizing the In Vivo Workflow
Caption: A representative workflow for the in vivo evaluation of a promising compound.
Comparative Analysis: Bridging the In Vitro - In Vivo Divide
The ultimate goal of preclinical studies is to predict the clinical performance of a drug candidate. Therefore, a critical analysis of the correlation, or lack thereof, between in vitro and in vivo data is paramount.
| Parameter | In Vitro Assessment | In Vivo Assessment | Potential for Discrepancy |
| Potency | IC50 from cell-based or enzyme assays | Effective dose (ED50) in animal models | High: In vivo potency can be influenced by factors not present in vitro, such as protein binding, metabolism, and tissue distribution. A compound with high in vitro potency may have poor bioavailability, leading to low in vivo efficacy. |
| Toxicity | Cytotoxicity (IC50) in cell lines | Maximum tolerated dose (MTD) in animals | High: In vitro cytotoxicity may not capture organ-specific toxicity or complex immune-mediated toxicities that can only be observed in a whole organism. |
| Metabolism | Metabolic stability in liver microsomes or hepatocytes | Metabolite profiling in plasma and urine | Moderate to High: In vitro metabolism assays can identify major metabolic pathways, but the relative contribution of these pathways and the formation of unique in vivo metabolites can differ. |
| Mechanism of Action | Target engagement in isolated enzyme or cellular assays | Target engagement and downstream pathway modulation in disease models | Moderate: While in vitro assays can confirm direct target binding, in vivo studies are needed to verify that this engagement leads to the desired physiological response in the context of a complex disease microenvironment. |
Key Considerations for Data Interpretation:
-
In Vitro to In Vivo Extrapolation (IVIVE): Mathematical models can be used to predict in vivo pharmacokinetic parameters from in vitro data. However, these models have limitations and should be used with caution.
-
Species Differences: Metabolic enzymes and drug targets can differ between humans and preclinical animal models, which can lead to discrepancies in efficacy and toxicity.
-
The Importance of Formulation: The formulation of a compound for in vivo administration can significantly impact its solubility, absorption, and bioavailability, thereby influencing its efficacy and safety profile.
Conclusion: An Integrated Approach to Drug Discovery
The development of a successful therapeutic agent requires a continuous and integrated dialogue between in vitro and in vivo research. While in vitro studies provide a powerful platform for high-throughput screening and mechanistic elucidation, they are ultimately a stepping stone to the more complex and physiologically relevant setting of in vivo models. By carefully designing experiments, critically evaluating the data, and understanding the inherent limitations of each modality, researchers can navigate the challenging path of drug discovery and increase the likelihood of translating a promising molecule from the laboratory to the clinic.
References
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]
-
Mandipropamid as a chemical inducer of proximity for in vivo applications. ResearchGate. [Link]
-
Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. PubMed. [Link]
Sources
Comparative Guide: Catalytic Cycloisomerization of 2,2-Dimethyl-N-prop-2-ynyl-propionamide
Executive Summary & Scientific Context
In modern drug development, the oxazole core is a privileged heterocyclic scaffold found in numerous biologically active natural products and pharmaceuticals. The synthesis of these rings often relies on the cycloisomerization of propargyl amides[1]. Among these substrates, 2,2-dimethyl-N-prop-2-ynyl-propionamide (commonly known as N-propargylpivalamide) serves as the premier benchmark compound for evaluating and comparing novel catalytic systems[2][3].
This guide provides an in-depth, objective comparison of the leading catalytic methodologies—Gold (Au), Palladium (Pd), and Brønsted Acid systems—using 2,2-dimethyl-N-prop-2-ynyl-propionamide as the standardized substrate. By analyzing experimental data, mechanistic causality, and step-by-step protocols, researchers can select the optimal catalyst for their specific synthetic workflows.
Mechanistic Causality: The Role of the Substrate
Why is 2,2-dimethyl-N-prop-2-ynyl-propionamide the gold standard for these methodology studies? The causality lies in its highly tuned steric and electronic properties:
-
Terminal Alkyne: Provides an accessible, unhindered site for
-activation by carbophilic Lewis acids (like Au or Pd)[4]. -
Pivaloyl Group (2,2-dimethylpropionyl): The bulky tert-butyl moiety serves a dual purpose. First, it sterically hinders intermolecular side reactions (such as dimerization). Second, the carbonyl oxygen acts as a highly effective internal nucleophile, driving the 5-exo-dig cyclization pathway to form the oxazolium intermediate[5].
Figure 1: Mechanistic pathway for the catalytic cycloisomerization of N-propargylpivalamide.
Performance Comparison: Evaluating Catalytic Alternatives
When benchmarking catalysts against 2,2-dimethyl-N-prop-2-ynyl-propionamide, researchers must balance reaction kinetics, yield, and functional group tolerance. The following table synthesizes peer-reviewed experimental data comparing three primary catalytic approaches[6][7].
| Catalytic System | Catalyst Loading | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Advantage |
| Gold (AuCl₃) | 2–5 mol% | DCM | 20–25 | 1–2 | >95% | Superior kinetics; operates at room temperature[6]. |
| Palladium (Pd(OAc)₂) | 5–10 mol% | Toluene | 60–80 | 4–8 | 80–85% | Amenable to tandem cross-coupling reactions[8]. |
| Brønsted Acid (PTSA) | 10–20 mol% | Toluene | 100–110 | 12–24 | 65–75% | Transition-metal-free; highly cost-effective[7]. |
Data Interpretation: Gold catalysis demonstrates unparalleled carbophilicity, activating the alkyne at room temperature with near-quantitative yields[6]. Palladium systems require elevated temperatures but offer the strategic advantage of intercepting the intermediate for further functionalization (e.g., amidation-coupling-cycloisomerization cascades)[8]. Brønsted acids provide a metal-free alternative but suffer from harsher required conditions and lower yields due to competitive degradation pathways[7].
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and the expected observational data.
Figure 2: Standardized experimental workflow for catalytic cycloisomerization protocols.
Protocol A: Gold-Catalyzed Cycloisomerization (High-Yield Standard)
-
Preparation: Dissolve 2,2-dimethyl-N-prop-2-ynyl-propionamide (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical because trace water can act as a competing nucleophile, leading to hydration of the alkyne rather than cyclization.
-
-
Catalyst Addition: Add AuCl₃ (0.02 mmol, 2 mol%) in one portion[6]. The solution typically undergoes a slight color change.
-
Reaction Monitoring (Self-Validation): Stir at room temperature (20°C). Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.
-
Validation Check: The reaction is complete when the starting material spot (active under KMnO₄ stain due to the alkyne) completely disappears, typically within 1.5 hours.
-
-
Quenching & Purification: Filter the mixture through a short pad of Celite to remove the gold catalyst, washing with DCM. Concentrate the filtrate in vacuo and purify via flash column chromatography.
-
Analytical Validation: Confirm the product (5-methyl-2-tert-butyl-oxazole) via ¹H NMR.
-
Validation Check: Look for the disappearance of the terminal alkyne proton triplet (~2.2 ppm) and the appearance of the diagnostic oxazole C4-H singlet at approximately 6.7 ppm.
-
Protocol B: Palladium-Catalyzed Cycloisomerization (Tandem-Ready Standard)
-
Preparation: Dissolve the substrate (1.0 mmol) in anhydrous toluene (5.0 mL) under nitrogen. Toluene is selected over DCM to accommodate the higher reflux temperatures required for Pd activation.
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol, 5 mol%)[8]. If a tandem cross-coupling is intended, introduce the appropriate aryl halide and phosphine ligand at this stage.
-
Thermal Activation: Heat the reaction mixture to 80°C.
-
Causality: Palladium(II) requires higher thermal energy to achieve the necessary
-coordination and subsequent insertion/elimination steps compared to Gold(I/III).
-
-
Reaction Monitoring: Monitor via TLC. Due to slower kinetics, full conversion typically requires 6 to 8 hours.
-
Purification & Validation: Cool to room temperature, filter through Celite, concentrate, and purify via silica gel chromatography. Validate via ¹H NMR as described in Protocol A.
Conclusion
For the pure cycloisomerization of 2,2-dimethyl-N-prop-2-ynyl-propionamide to its corresponding oxazole, Gold catalysis remains the undisputed leader in terms of kinetics and yield[6]. However, Palladium offers strategic versatility for researchers looking to build more complex, multi-substituted oxazoles via tandem cross-coupling cascades[8]. Transition-metal-free Brønsted acid systems, while less efficient, provide a highly cost-effective alternative for large-scale, early-stage synthesis[7].
References
-
[3] Wipf, P., Aoyama, Y., & Benedum, T. E. (2004). A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides. Organic Letters.[Link]
-
[6] Hashmi, A. S. K., Weyrauch, J. P., Frey, W., & Bats, J. W. (2004). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. Organic Letters.[Link]
-
[1] Alcaide, B., Almendros, P., & Aragoncillo, C. (2017). Synthesis and reactivity of propargylamines in organic chemistry. King's College London Research Portal.[Link]
-
[8] A New Consecutive Three-Component Oxazole Synthesis by an Amidation—Coupling—Cycloisomerization (ACCI) Sequence. ResearchGate.[Link]
-
[7] Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. ResearchGate.[Link]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. 酸化的環化反応を利用する複素環合成 | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 5. scispace.com [scispace.com]
- 6. (DOC) Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2,2-dimethyl-N-prop-2-ynyl-propionamide
Hazard Assessment: Understanding the Risks
Due to its classification as a substituted amide, 2,2-dimethyl-N-prop-2-ynyl-propionamide is anticipated to share hazard characteristics with similar molecules. Based on data from analogous compounds such as N,N-Dimethylpropionamide, the primary hazards are expected to include:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation: Vapors or direct contact can lead to significant eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1][2]
-
Combustibility: The compound may be a combustible liquid, posing a fire risk in the presence of heat or ignition sources.[3]
These potential hazards mandate the use of appropriate Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential for minimizing exposure risk. The following table summarizes the recommended PPE for handling 2,2-dimethyl-N-prop-2-ynyl-propionamide.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory to prevent eye contact.[4] A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] It is crucial to consult the glove manufacturer's compatibility chart for breakthrough times. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A long-sleeved, fully buttoned laboratory coat is the minimum requirement.[4] For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory Protection | Chemical Fume Hood | All handling of 2,2-dimethyl-N-prop-2-ynyl-propionamide, especially when it is in a volatile form or being heated, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[4] |
Procedural Discipline: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent not only on its selection but also on its proper use. The following step-by-step protocols for donning and doffing PPE are designed to prevent cross-contamination and ensure user safety.
PPE Donning Protocol
This sequence is designed to progress from the least to the most contaminated areas, ensuring a sterile and safe starting point.
PPE Doffing Protocol
The doffing procedure is critical for preventing the transfer of contaminants from the PPE to the user. This sequence is designed to move from the most to the least contaminated items.
-
Gloves : With a gloved hand, grasp the palm of the other hand and peel the glove off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Face Shield : Handle the face shield by the headband and lift it away from your face.
-
Goggles : Remove goggles from the back of your head.
-
Apron and Lab Coat : Unfasten the apron and lab coat. As you remove the lab coat, peel it off by turning it inside out to contain any contaminants.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Safe handling extends to the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Engineering Controls
-
Ventilation : Always handle 2,2-dimethyl-N-prop-2-ynyl-propionamide in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][2]
Spill and Exposure Procedures
-
Minor Spill : Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed, labeled container for hazardous waste disposal.[2][4]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][5]
-
Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]
Disposal Plan
-
Unused Compound : Dispose of unused 2,2-dimethyl-N-prop-2-ynyl-propionamide as hazardous chemical waste in a properly labeled and sealed container.[6]
-
Contaminated Materials : All materials that have come into contact with the compound, including gloves, absorbent pads, and glassware, must be disposed of as hazardous waste.[4]
-
Waste Containers : Use high-density polyethylene (HDPE) or glass containers for waste storage.[7] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]
Visualizing the Safety Workflow
The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures, providing a clear and concise overview of the entire process.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. This commitment to best practices is fundamental to the integrity and success of our scientific endeavors.
References
- Sigma-Aldrich. (2025, May 6).
- ChemicalBook. (2022, August 11). N-[6-(2,2-DIMETHYL-PROPIONYLAMINO)
- Fisher Scientific. (2025, December 22).
- BenchChem. (2025). Personal protective equipment for handling Amino-PEG6-amine.
- Dal-Cin, M. M. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Dal-Cin, M. M. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Spectrum Chemical. (2014, November 25).
- Fisher Scientific. (2007, October 15).
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- BenchChem. (2025). Essential Guide to the Proper Disposal of N-ethyl-2,2-dimethylpropanamide.
- Apollo Scientific. (2022, May 16).
- Cole-Parmer. (2006, July 11). Material Safety Data Sheet - N,N-Dimethylpropionamide, 99+% (GC).
- Metasci. (n.d.).
- BenchChem. (2025). Essential Safety and Operational Guide for Handling 2,2-Dimethyl-1,3-thiazinane.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
